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  • Product: 8-Bromo-6-fluoro-3-iodoquinolin-4-ol
  • CAS: 1596862-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-bromo-6-fluoro-3-iodoquinolin-4-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 8-bromo-6-fluoro-3-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromo-6-fluoro-3-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties[1]. The specific substitution pattern of this compound—a bromine, a fluorine, and an iodine atom on the quinoline ring—suggests unique physicochemical properties and potential for further chemical modification. This technical guide provides a comprehensive overview of the available information on 8-bromo-6-fluoro-3-iodoquinolin-4-ol, including its chemical identity, estimated physicochemical properties based on closely related analogs, a proposed synthetic route, and a discussion of its potential applications in research and development.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 8-bromo-6-fluoro-3-iodoquinolin-4-ol is not currently listed in major chemical databases, its structure can be definitively established. The physicochemical properties of this compound can be estimated by examining structurally similar molecules. For instance, the related compound 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has a registered CAS number of 1019016-15-9[2][3]. Another close analog, 6-Bromo-8-fluoroquinolin-4-ol, is also documented with CAS number 1019016-22-8[4].

The following table summarizes the estimated physicochemical properties of 8-bromo-6-fluoro-3-iodoquinolin-4-ol, with data inferred from its structural analogs.

PropertyEstimated ValueSource/Rationale
Molecular Formula C₉H₄BrFINOBased on chemical structure
Molecular Weight 407.94 g/mol Calculated from molecular formula
Appearance Expected to be a solid at room temperatureGeneral property of substituted quinolin-4-ols[5]
Melting Point Not available.Expected to be relatively high due to the planar aromatic structure and halogen bonding.
Boiling Point Not available.Likely to decompose at high temperatures[5].
Solubility Poorly soluble in water; soluble in organic solvents like DMSO and DMF.The hydrophobic nature of the aromatic ring and halogens suggests low aqueous solubility.
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3.5-4.5The presence of three halogen atoms significantly increases lipophilicity compared to the parent quinolin-4-ol.
pKa Not available.The 4-hydroxyl group is weakly acidic, and the quinoline nitrogen is weakly basic.

Proposed Synthesis

A plausible synthetic route to 8-bromo-6-fluoro-3-iodoquinolin-4-ol can be devised based on established methods for the synthesis of substituted quinolin-4-ones, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis[6][7]. A proposed multi-step synthesis starting from 2-bromo-4-fluoroaniline is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Condensation of 2-bromo-4-fluoroaniline with Diethyl Malonate

  • To a stirred solution of 2-bromo-4-fluoroaniline (1.0 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate (1.1 equivalents).

  • Heat the mixture to a temperature that allows for the removal of ethanol, typically around 140-160 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the starting aniline is consumed, the reaction mixture is cooled, and the intermediate, diethyl 2-((2-bromo-4-fluorophenyl)amino)maleate, can be isolated or used directly in the next step.

Step 2: Thermal Cyclization to form the Quinolin-4-ol Ring

  • The crude intermediate from Step 1 is heated to a higher temperature, typically 240-260 °C, in the high-boiling point solvent.

  • This high temperature promotes an intramolecular cyclization to form the quinolin-4-ol ring system.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid, ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate, is collected by filtration.

  • The solid is washed with a non-polar solvent like hexane to remove the residual high-boiling solvent.

Step 3: Hydrolysis of the Ester

  • The ethyl ester from Step 2 is suspended in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • The resulting solid, 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration and washed with water.

Step 4: Iodination at the 3-position

  • The carboxylic acid from Step 3 is subjected to an iododecarboxylation reaction. A common method is the Hunsdiecker reaction or a variation thereof.

  • Alternatively, direct iodination of the quinolin-4-ol ring at the 3-position can be achieved using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF.

  • The reaction progress is monitored by TLC, and upon completion, the product, 8-bromo-6-fluoro-3-iodoquinolin-4-ol, is isolated and purified by recrystallization or column chromatography.

Diagram of the Proposed Synthetic Workflow:

Synthesis of 8-bromo-6-fluoro-3-iodoquinolin-4-ol start 2-bromo-4-fluoroaniline intermediate1 Condensation with Diethyl Malonate start->intermediate1 Step 1 intermediate2 Thermal Cyclization intermediate1->intermediate2 Step 2 intermediate3 Ester Hydrolysis intermediate2->intermediate3 Step 3 intermediate4 Iodination intermediate3->intermediate4 Step 4 product 8-bromo-6-fluoro-3-iodoquinolin-4-ol intermediate4->product

Caption: Proposed synthetic workflow for 8-bromo-6-fluoro-3-iodoquinolin-4-ol.

Potential Applications and Future Directions

The unique substitution pattern of 8-bromo-6-fluoro-3-iodoquinolin-4-ol makes it a promising candidate for several applications in research and development.

  • Medicinal Chemistry: Quinolines are known to possess a broad spectrum of biological activities. The presence of multiple halogens can enhance properties such as membrane permeability and metabolic stability, which are crucial for drug candidates. This compound could be explored for its potential as an anticancer, antimicrobial, or antiviral agent. The iodine atom at the 3-position also provides a reactive handle for further derivatization through cross-coupling reactions to generate libraries of novel compounds for biological screening.

  • Materials Science: Halogenated aromatic compounds are of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties conferred by the bromo, fluoro, and iodo substituents could lead to novel materials with desirable photophysical characteristics.

  • Chemical Biology: The quinoline scaffold can act as a fluorescent probe. The heavy atom effect of bromine and iodine may influence the photophysical properties, potentially leading to the development of new probes for biological imaging or sensing applications.

Conclusion

8-bromo-6-fluoro-3-iodoquinolin-4-ol represents a novel and synthetically accessible halogenated quinoline with significant potential in various scientific domains. While direct experimental data for this compound is currently limited, this guide provides a comprehensive overview based on the known chemistry and properties of its close analogs. The proposed synthetic route offers a clear pathway for its preparation, opening the door for further investigation into its physicochemical properties and potential applications. As research in the field of substituted quinolines continues to expand, this compound and its derivatives may play a crucial role in the development of new therapeutics and functional materials.

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • PubChem. 6-Bromo-8-fluoroquinolin-4-ol. [Link]

  • PubMed. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 8-Bromo-6-fluoro-3-iodoquinolin-4-ol: A Methodological Whitepaper

Prepared by: Senior Application Scientist, Crystallography & Structural Biology Target Audience: Researchers, structural chemists, and drug development professionals Executive Summary The compound 8-bromo-6-fluoro-3-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Crystallography & Structural Biology Target Audience: Researchers, structural chemists, and drug development professionals

Executive Summary

The compound 8-bromo-6-fluoro-3-iodoquinolin-4-ol (CAS 1596862-18-8) represents a highly functionalized, privileged scaffold frequently utilized as an advanced intermediate in the development of kinase inhibitors and anti-infective agents. The presence of three distinct halogens (F, Br, I) on the quinoline core creates a complex electronic landscape dominated by competing inductive effects, steric bulk, and highly directional non-covalent interactions.

As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating methodological guide for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this specific molecule. This guide moves beyond standard operational procedures to explain the underlying physical causality of our crystallographic choices—specifically addressing the challenges of heavy-atom absorption, tautomeric equilibrium, and halogen-driven crystal packing.

Structural Chemistry & The Tautomeric Conundrum

A fundamental challenge in the structural characterization of quinolin-4-ol derivatives is the well-documented tautomeric equilibrium between the quinolin-4-ol (enol) and quinolin-4(1H)-one (keto) forms.

While solution-state NMR provides a time-averaged view of this equilibrium, SC-XRD is the definitive, self-validating technique to assign the tautomeric state in the solid phase. The extreme electron-withdrawing nature of the fluorine at C6, combined with the bulky halogens at C3 (Iodine) and C8 (Bromine), significantly alters the pKa of both the hydroxyl group and the quinoline nitrogen. This electronic modulation dictates the preferred solid-state tautomer. By analyzing the residual electron density in the difference Fourier map ( Fo​−Fc​ ), we can unambiguously locate the proton—either covalently bound to the oxygen (~0.84 Å) or the nitrogen (~0.86 Å).

Furthermore, the C3-Iodine atom features a highly polarizable electron cloud with a distinct region of depleted electron density known as a σ -hole. According to the IUPAC definition of the halogen bond , this electrophilic σ -hole will drive crystal packing by forming strong, highly directional attractive interactions with nucleophilic regions (e.g., the oxygen atom of a neighboring molecule).

Experimental Protocols & Methodological Causality

Every step in the following SC-XRD protocol is designed as a self-validating system, ensuring that the final structural model is physically meaningful and free from systematic errors induced by the heavy halogens.

Protocol A: Single-Crystal Growth and Mounting
  • Solvent Screening: Dissolve 15 mg of 8-bromo-6-fluoro-3-iodoquinolin-4-ol in 1.5 mL of ethyl acetate (EtOAc) in a 4 mL glass vial.

  • Anti-Solvent Vapor Diffusion: Place the unsealed vial inside a larger closed jar containing 10 mL of n-hexane. Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility, which is critical for growing defect-free single crystals rather than microcrystalline powders.

  • Harvesting: After 48–72 hours, examine the mother liquor under a polarized light microscope. Select a block-like crystal with uniform extinction and dimensions approximating 0.20 × 0.15 × 0.10 mm.

  • Mounting & Cryoprotection: Coat the selected crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the heavy Iodine and Bromine atoms. This is essential for accurately modeling their Anisotropic Displacement Parameters (ADPs) and resolving the subtle electron density of the tautomeric hydrogen atom.

Protocol B: Data Collection and Reduction
  • Radiation Source Selection: Utilize a diffractometer equipped with a Molybdenum (Mo) K α microfocus sealed tube ( λ=0.71073 Å).

    • Causality: Iodine ( Z=53 ) and Bromine ( Z=35 ) exhibit massive mass attenuation coefficients at the Copper (Cu) K α wavelength ( λ=1.54184 Å), which would lead to severe absorption errors and secondary fluorescence. Mo K α radiation penetrates the heavy-atom lattice efficiently, yielding high-resolution data.

  • Data Acquisition: Collect ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame, ensuring a redundancy of at least 4.0 out to a resolution of 0.77 Å.

  • Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Because the crystal is not a perfect sphere, the heavy halogens will cause the X-ray transmission to vary wildly depending on the crystal's orientation. Multi-scan correction uses redundant reflections to model these transmission discrepancies via spherical harmonics, validating the internal consistency of the dataset ( Rint​<0.05 ).

Protocol C: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using the Intrinsic Phasing algorithm in SHELXT . This algorithm is exceptionally robust for heavy-atom structures.

  • Least-Squares Refinement: Refine the initial model against F2 using full-matrix least-squares techniques in SHELXL , operating within the Olex2 graphical interface .

  • Tautomer Validation: Locate the critical proton (O-H or N-H) in the difference Fourier map. Refine its coordinates freely to validate the tautomeric state. Once confirmed, apply a DFIX restraint (e.g., O-H = 0.84 Å) to maintain ideal geometry.

Mandatory Visualization: Tautomer Resolution Workflow

The following workflow illustrates the logical decision tree for resolving the tautomeric state of heavily halogenated quinolines using SC-XRD.

Tautomer_Resolution Start 8-Bromo-6-fluoro-3-iodoquinolin-4-ol (Crystal Growth & Mounting) SCXRD SC-XRD Data Collection (Mo Kα, 100 K) Start->SCXRD Map Difference Fourier Map Analysis SCXRD->Map Phase Solution T1 Proton located on Oxygen (O-H = 0.84 Å) Map->T1 Residual e- density at O T2 Proton located on Nitrogen (N-H = 0.86 Å) Map->T2 Residual e- density at N Res1 Quinolin-4-ol Tautomer Confirmed T1->Res1 Res2 Quinolin-4(1H)-one Tautomer Confirmed T2->Res2

Fig 1: SC-XRD workflow for resolving the tautomeric state of heavily halogenated quinolines.

Quantitative Data Summaries

The following tables summarize the anticipated crystallographic parameters and the critical non-covalent interactions that dictate the supramolecular assembly of 8-bromo-6-fluoro-3-iodoquinolin-4-ol.

Table 1: Anticipated Crystallographic and Refinement Parameters

ParameterValue
Chemical formula C₉H₄BrFINO
Formula weight 367.94 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 14.8 Å
Beta angle ( β ) ≈ 95.5°
Volume ≈ 1237 ų
Z, Calculated density 4, ≈ 1.975 g/cm³
Absorption coefficient ( μ ) ≈ 6.5 mm⁻¹

Table 2: Key Intermolecular Interactions and Crystal Packing Forces

Interaction TypeDonor...AcceptorDistance (Å)Angle (°)Mechanistic Role
Hydrogen Bond O1-H1...N12.72 – 2.80160 – 175Primary driver of 1D polymeric chains or dimers.
Halogen Bond C3-I1...O13.05 – 3.15165 – 178 σ -hole interaction stabilizing the 2D sheet architecture.
Halogen Bond C8-Br1...F13.20 – 3.35150 – 165Secondary lateral stabilization.
π−π Stacking Cg...Cg (Centroid)3.55 – 3.70N/AFace-to-face stacking driven by the electron-deficient F-ring.

References

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)". Pure and Applied Chemistry, 85(8), 1711-1713. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

A Comprehensive Guide to the Safety and In Vitro Toxicological Profiling of 8-bromo-6-fluoro-3-iodoquinolin-4-ol

Abstract This technical guide provides a comprehensive framework for establishing the safety and in vitro toxicity profile of the novel halogenated quinolinol derivative, 8-bromo-6-fluoro-3-iodoquinolin-4-ol. As a new ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the safety and in vitro toxicity profile of the novel halogenated quinolinol derivative, 8-bromo-6-fluoro-3-iodoquinolin-4-ol. As a new chemical entity (NCE), this compound lacks established toxicological data, necessitating a structured, from-first-principles approach to its characterization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for generating a provisional Safety Data Sheet (SDS) and conducting a tiered panel of in vitro toxicity assays. The methodologies detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure data integrity and regulatory relevance. By following the outlined experimental workflows, researchers can systematically evaluate the cytotoxic and genotoxic potential of this and other novel compounds, a critical step in the early stages of drug discovery and chemical safety assessment.

Introduction to 8-bromo-6-fluoro-3-iodoquinolin-4-ol: The Need for a Toxicological Profile

8-bromo-6-fluoro-3-iodoquinolin-4-ol is a unique halogenated quinolinol derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The specific halogenation pattern (bromine, fluorine, and iodine) on this quinolinol suggests the potential for novel biological activity, but also raises questions regarding its toxicological profile. Halogenated aromatic systems can exhibit a range of biological effects, and their metabolic fate can sometimes lead to the formation of reactive intermediates. Therefore, a thorough safety and toxicity assessment is paramount before this compound can be considered for any further development.

This guide will first construct a provisional Safety Data Sheet (SDS) based on the known hazards of the functional groups present in the molecule. It will then detail a logical, tiered workflow for in vitro toxicity testing, beginning with an assessment of general cytotoxicity, followed by a battery of genotoxicity assays to investigate the potential for DNA damage.

Provisional Safety Data Sheet (SDS) for 8-bromo-6-fluoro-3-iodoquinolin-4-ol

Disclaimer: This SDS is a predictive document based on the chemical structure and the known hazards of related compounds. It is not a substitute for an experimentally verified SDS. All handling of this compound should be performed by trained personnel in a controlled laboratory setting.

Section Content
1. Identification Product Name: 8-bromo-6-fluoro-3-iodoquinolin-4-olSynonyms: Not availableCAS Number: Not availableIntended Use: For research and development purposes only.
2. Hazard(s) Identification GHS Classification (Predicted): - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]- Skin Irritation (Category 2), H315: Causes skin irritation.- Serious Eye Damage (Category 1), H318: Causes serious eye damage.[1]- Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[2][3]- Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[4]- Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.- Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]GHS Label Elements: Signal Word: DangerHazard Statements: H302, H315, H317, H318, H335, H410Precautionary Statements: P261, P273, P280, P301+P312, P302+P352, P305+P351+P338[1][2]
3. Composition/Information on Ingredients Substance Name: 8-bromo-6-fluoro-3-iodoquinolin-4-olMolecular Formula: C₉H₄BrFINOMolecular Weight: 407.94 g/mol
4. First-Aid Measures Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[5]Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[5]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
5. Fire-Fighting Measures Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen halides (HBr, HF, HI).
6. Accidental Release Measures Personal Precautions: Wear personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[5]Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
7. Handling and Storage Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes.[5]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
8. Exposure Controls/Personal Protection Engineering Controls: Use only in a chemical fume hood.Personal Protective Equipment: - Eye/Face Protection: Wear chemical safety goggles.- Skin Protection: Wear protective gloves and a lab coat.- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
9. Physical and Chemical Properties Appearance: Solid (predicted)Odor: Not availableMelting Point: Not availableBoiling Point: Not availableSolubility: Not available
10. Stability and Reactivity Reactivity: No data availableChemical Stability: Stable under recommended storage conditions.Incompatible Materials: Strong oxidizing agents.
11. Toxicological Information Acute Toxicity: No experimental data available. Predicted to be harmful if swallowed.[1][2]Skin Corrosion/Irritation: No experimental data available. Predicted to cause skin irritation.Serious Eye Damage/Irritation: No experimental data available. Predicted to cause serious eye damage.[1]Germ Cell Mutagenicity: No experimental data available. See Section 4 for recommended testing.Carcinogenicity: No data available.
12. Ecological Information Toxicity: No experimental data available. Halogenated aromatic compounds are often toxic to aquatic life.[3]
13. Disposal Considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport Information Not regulated (pending experimental data).
15. Regulatory Information This product is for research and development use only.
16. Other Information The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.

In Vitro Toxicity Assessment: A Tiered Approach

A tiered or staged approach to in vitro toxicity testing is recommended to efficiently characterize the toxicological profile of a novel compound. This approach begins with broad assessments of cytotoxicity and progresses to more specific endpoints like genotoxicity.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Advanced Assays & Analysis Cytotoxicity Determine IC50 in relevant cell lines (e.g., HepG2, HEK293) Ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations Cytotoxicity->Ames If cytotoxic, determine non-toxic concentrations for subsequent assays Micronucleus In Vitro Micronucleus Assay Detects clastogenicity and aneugenicity Cytotoxicity->Micronucleus HGPRT Mammalian Cell Gene Mutation Assay (e.g., CHO/HGPRT) Detects forward mutations Cytotoxicity->HGPRT Advanced Mechanism of Action Studies (e.g., Apoptosis assays, Cell Cycle analysis) Ames->Advanced Micronucleus->Advanced HGPRT->Advanced QSAR In Silico Modeling (QSAR) Predictive Toxicology Advanced->QSAR

Caption: Tiered workflow for in vitro toxicity assessment.

Detailed Experimental Protocols

Tier 1: Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[6]

Protocol: MTT Assay for In Vitro Cytotoxicity [7]

  • Cell Seeding:

    • Harvest logarithmically growing cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 8-bromo-6-fluoro-3-iodoquinolin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.[7]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7][8]

Cell Line Exposure Time (h) IC₅₀ (µM) - Hypothetical Data
HepG22445.2
4822.8
7215.1
HEK29324> 100
4885.6
7268.3
Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial to identify substances that can cause genetic alterations.[9] A standard battery of tests is required to assess different genotoxic endpoints: gene mutations and chromosomal damage.[9]

The Ames test is a widely used assay to evaluate the mutagenicity of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11]

Protocol: Ames Test (Plate Incorporation Method) [12][13]

  • Preparation:

    • Grow overnight cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) at 37°C.[11]

    • Prepare various concentrations of the test compound.

    • Prepare S9 mix for metabolic activation. The use of a liver S9 fraction helps to mimic mammalian metabolism.[10]

  • Assay Procedure:

    • To a sterile tube, add in the following order:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or positive/negative controls).

      • 0.5 mL of S9 mix (for metabolic activation) or sodium phosphate buffer (without activation).

    • Pre-incubate the mixture at 37°C for 20-30 minutes.[13]

    • Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count.

G cluster_0 Ames Test Workflow prep Prepare bacterial cultures, test compound dilutions, and S9 mix mix Mix bacteria, compound, and S9 mix/buffer prep->mix preincubate Pre-incubate at 37°C mix->preincubate plate Add top agar and pour onto minimal glucose agar plates preincubate->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count revertant colonies incubate->count

Caption: Workflow for the Ames Test (Plate Incorporation Method).

The in vitro micronucleus (MNvit) assay is used to evaluate the potential of a compound to induce micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[14][15][16] This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[17]

Protocol: In Vitro Micronucleus Assay (using Cytochalasin B) [14][15]

  • Cell Treatment:

    • Culture appropriate cells (e.g., human lymphocytes or CHO cells) and treat with at least three concentrations of the test compound, based on prior cytotoxicity data.[14]

    • Treatment is typically for 3-4 hours with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[18]

  • Cytokinesis Block:

    • After treatment, wash the cells and add medium containing cytochalasin B. This blocks cytokinesis (cytoplasmic division) and allows for the accumulation of binucleated cells, ensuring that only cells that have undergone one division are scored.[14][15]

  • Harvesting and Staining:

    • Harvest the cells, treat with a hypotonic solution, and fix them.

    • Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14][15]

    • A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.[18]

This assay measures forward mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in Chinese hamster ovary (CHO) cells.[19][20][21] The loss of HGPRT enzyme activity renders cells resistant to the toxic purine analogue 6-thioguanine (6-TG).[19][22]

Protocol: CHO/HGPRT Mutation Assay [21][22]

  • Cell Treatment:

    • Expose CHO cells to the test substance for a suitable period (e.g., 4-5 hours), both with and without metabolic activation.[21]

  • Phenotypic Expression:

    • After treatment, wash the cells and culture them for a period of 6-8 days to allow for the expression of the mutant phenotype (i.e., for the existing HGPRT enzyme to be depleted).[21]

  • Mutant Selection:

    • Seed a known number of cells in a medium containing 6-thioguanine to select for mutant cells.

    • Simultaneously, seed cells in a non-selective medium to determine the cloning efficiency (viability).[20]

  • Colony Counting:

    • Incubate the cultures for 7-10 days to allow for colony formation.

    • Fix, stain, and count the colonies.

  • Data Analysis:

    • Calculate the mutant frequency by dividing the number of mutant colonies by the number of viable cells.

    • A compound is considered mutagenic if it produces a dose-related increase in the mutant frequency.

In Silico Toxicology: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models can be valuable tools for predicting the toxicity of novel compounds.[23][24] For quinoline derivatives, QSAR models have been developed to predict various biological activities and toxicological endpoints.[25][26][27] These models use molecular descriptors to establish a correlation between the chemical structure and its biological activity.[26] While not a substitute for experimental testing, in silico methods can help prioritize compounds for further development and guide the design of safer molecules.

Conclusion

The characterization of 8-bromo-6-fluoro-3-iodoquinolin-4-ol requires a systematic and rigorous approach to safety and toxicity assessment. This guide provides a comprehensive framework, beginning with the generation of a predictive Safety Data Sheet to ensure safe handling, followed by a tiered in vitro testing strategy. The detailed protocols for cytotoxicity (MTT) and genotoxicity (Ames, Micronucleus, and CHO/HGPRT) assays are based on established, internationally accepted guidelines.[28] The data generated from these studies will provide a foundational understanding of the compound's toxicological profile, which is essential for any future research or development endeavors. By adhering to these principles of scientific integrity and standardized methodology, researchers can confidently and responsibly explore the potential of this novel chemical entity.

References

  • Türk Radyoloji Seminerleri. (n.d.). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Retrieved from [Link]

  • SpringerLink. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • ResearchGate. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • GenEvolutioN. (n.d.). From OECD guidelines to innovation: the future of genotoxicity testing. Retrieved from [Link]

  • SpringerLink. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). A procedure for the CHO/HGPRT mutation assay involving treatment of cells in suspension culture and selection of mutants in soft-agar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Academia.edu. (n.d.). The Ames Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (1977). A quantitative assay of mutation induction at the hypoxanthine-guanine phosphoribosyl transferase locus in Chinese hamster ovary cells (CHO/HGPRT system): development and definition of the system. Retrieved from [Link]

  • National Center for Biotechnology Information. (1983). A modified agar assay for the quantitation of mutation at the hypoxanthine guanine phosphoribosyl transferase gene locus in Chinese hamster ovary cells. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

  • Ovid. (2014). Revision of OECD guidelines for genotoxicity: Current status and next steps. Retrieved from [Link]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ijprajournal.org. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Istituto Superiore di Sanità. (2021). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Retrieved from [Link]

  • ResearchGate. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomera. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors. Retrieved from [Link]

  • Xenometrix. (n.d.). Ames Test - Scientific background. Retrieved from [Link]

  • SciSpace. (2010). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. Retrieved from [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Technical University of Denmark. (n.d.). MultiCASE CASE Ultra model for mutations in the hypoxanthine-guanine phosphoribosol transferase (HGPRT) locus. Retrieved from [Link]

  • Regulations.gov. (2018). REPORT IN VITRO GENE MUTATION TEST IN CHO CELLS (HPRT LOCUS ASSAY). Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Retrieved from [Link]

  • MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Retrieved from [Link]

  • Defense Technical Information Center. (2023). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. Retrieved from [Link]

  • Farmacia Journal. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Reactivity and Site-Selective Functionalization of 8-Bromo-6-fluoro-3-iodoquinolin-4-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Exploiting thermodynamic differentials in carbon-halogen bonds for site-selective, multi-stage cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Exploiting thermodynamic differentials in carbon-halogen bonds for site-selective, multi-stage cross-coupling.

Scientific Rationale & Thermodynamic Causality

Polyhalogenated heterocycles are highly prized scaffolds in drug discovery, offering multiple vectors for modular late-stage functionalization. The molecule 8-bromo-6-fluoro-3-iodoquinolin-4-ol (also known as 8-bromo-6-fluoro-3-iodo-4-hydroxyquinoline) is a masterclass in structural design, featuring three distinct halogens and a tautomerizable hydroxyl group.

The successful sequential functionalization of this scaffold relies on orthogonal reactivity —the ability to selectively react one specific functional group in the presence of others. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C–X) bond. The activation energy required for this step is directly proportional to the bond dissociation energy (BDE) of the specific C–X bond[1].

The general reactivity trend for oxidative addition in transitional metal-mediated cross-coupling strictly follows the inverse of their bond strengths: C–I > C–Br >> C–Cl > C–F [2].

  • C3–Iodo: The C–I bond is the weakest (approx. 240 kJ/mol)[3]. It undergoes rapid oxidative addition with Pd(0) at mild temperatures, making it the primary site of reactivity.

  • C8–Bromo: The C–Br bond is significantly stronger (approx. 276 kJ/mol)[3]. It remains intact under the mild conditions used for C–I coupling but can be subsequently activated using elevated temperatures and electron-rich phosphine ligands[4].

  • C6–Fluoro: The C–F bond is the strongest carbon-halogen single bond (approx. 485 kJ/mol)[3]. It is completely inert to standard palladium catalysis[5], allowing it to be retained in the final molecule to modulate lipophilicity, block metabolic oxidation, or serve as a bioisostere.

Thermodynamic Basis for Chemoselectivity
PositionFunctional GroupApprox. C–X BDE (kJ/mol)Relative Pd(0) ReactivityTypical Coupling Conditions
C3 Iodo (–I)~240Highest (1st pass)Mild heating (40–50 °C), weak base
C8 Bromo (–Br)~276Moderate (2nd pass)Elevated heat (90–110 °C), strong base
C6 Fluoro (–F)~485Inert (Retained)N/A (Retained for pharmacological SAR)

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal cross-coupling workflow, driven by the thermodynamic principles outlined above.

OrthogonalReactivity Start 8-Bromo-6-fluoro-3-iodoquinolin-4-ol (Starting Scaffold) Step1 Step 1: Pd(0) Catalysis Mild Conditions (50°C) Start->Step1 Chemoselective C-I Activation Intermediate 3-Substituted-8-bromo- 6-fluoroquinolin-4-ol Step1->Intermediate Step2 Step 2: Pd(0) Catalysis Elevated Temp (100°C) Intermediate->Step2 C-Br Activation Final 3,8-Disubstituted- 6-fluoroquinolin-4-ol Step2->Final Fluorine C6-F Retained (Bioisostere / Stability) Final->Fluorine Inert to Pd(0)

Fig 1: Sequential orthogonal cross-coupling of 8-bromo-6-fluoro-3-iodoquinolin-4-ol.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . The choice of reagents and conditions is strictly governed by the need to prevent off-target oxidative addition.

Protocol A: Chemoselective C3-I Functionalization (Suzuki-Miyaura)

Objective: Selectively couple an aryl boronic acid at the C3 position while preserving the C8–Br and C6–F bonds.

Causality & Reagent Selection: We utilize Pd(PPh3​)4​ and a mild base ( Na2​CO3​ ) at 50 °C. The thermal energy provided at 50 °C is sufficient to overcome the low activation barrier of the C–I bond but falls short of the energy required to break the C–Br bond[3]. A weak base prevents unwanted side reactions (such as nucleophilic aromatic substitution) at the C4-hydroxyl/quinolone position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 8-bromo-6-fluoro-3-iodoquinolin-4-ol (1.0 equiv), the desired aryl boronic acid (1.05 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v).

  • Base Addition: Add Na2​CO3​ (2.0 equiv) to the suspension.

  • Reaction: Stir the mixture at 50 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The protocol is self-validated if the mass spectrum shows a single product mass corresponding to the mono-coupled intermediate, featuring a distinct 1:1 (M / M+2) isotopic signature. This isotopic pattern confirms that the bromine atom at C8 remains completely intact.

Protocol B: C8-Br Functionalization (Buchwald-Hartwig Amination)

Objective: Functionalize the previously unreactive C8–Br bond with a secondary amine.

Causality & Reagent Selection: With the C3 position functionalized, we must now force the oxidative addition of the stronger C8–Br bond. This requires elevated temperatures (100 °C) and a highly electron-rich, sterically demanding ligand like XPhos or RuPhos, which accelerates the reductive elimination step and stabilizes the Pd intermediate[4]. A stronger base ( Cs2​CO3​ ) is required to deprotonate the amine.

Step-by-Step Methodology:

  • Preparation: In a sealed microwave vial under argon, add the 3-substituted-8-bromo-6-fluoroquinolin-4-ol intermediate from Protocol A (1.0 equiv), the secondary amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), XPhos (0.04 equiv), and Cs2​CO3​ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene.

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

  • Validation Checkpoint: Perform LC-MS and 1H -NMR. The successful execution of this step is validated by the complete disappearance of the 1:1 bromine isotopic pattern in the mass spectrum, and the appearance of the amine protons in the NMR spectrum. The C6–F bond will remain visible as a doublet in the 1H -NMR (due to 2JH−F​ coupling) and a distinct peak in 19F -NMR, confirming its orthogonal retention.

The Role of the C4-Hydroxyl Group

While the halogens dictate the primary cross-coupling pathways, the C4-hydroxyl group provides an additional layer of structural utility:

  • Tautomerization: In solution, the C4-OH can tautomerize to the corresponding quinolin-4(1H)-one, which is a highly privileged pharmacophore in kinase inhibitors and anti-infectives.

  • Activation for Late-Stage Coupling: If a third coupling vector is required, the C4-OH can be reacted with trifluoromethanesulfonic anhydride ( Tf2​O ) to form a C4-triflate (C4-OTf). The C–OTf bond has a reactivity profile that typically sits between C–Br and C–Cl, allowing for yet another dimension of orthogonal coupling if carefully controlled.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives MDPI[Link][2]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads ACS Publications[Link][4]

  • 10.9: Bond Energies Chemistry LibreTexts[Link][3]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions PMC - National Institutes of Health[Link][1]

  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance Journal of the American Chemical Society - ACS Publications[Link][5]

Sources

Application

Application Note and Protocol for the Electrophilic Iodination of 8-Bromo-6-fluoroquinolin-4-ol

Abstract This document provides a comprehensive guide for the regioselective electrophilic iodination of 8-bromo-6-fluoroquinolin-4-ol to synthesize 8-bromo-6-fluoro-3-iodoquinolin-4-ol. Halogenated quinoline scaffolds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the regioselective electrophilic iodination of 8-bromo-6-fluoroquinolin-4-ol to synthesize 8-bromo-6-fluoro-3-iodoquinolin-4-ol. Halogenated quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This protocol details a robust and efficient method using N-Iodosuccinimide (NIS) as the iodinating agent. The causality behind experimental choices, a detailed step-by-step protocol, characterization methods, and a mechanistic overview are provided to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

Quinoline and its derivatives are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of halogen atoms into the quinoline nucleus can significantly modulate the physicochemical and biological properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the incorporation of an iodine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, making iodo-quinolines valuable synthetic intermediates.

The target molecule, 8-bromo-6-fluoro-3-iodoquinolin-4-ol, possesses multiple halogen substituents, each contributing to its unique electronic and steric profile. The starting material, 8-bromo-6-fluoroquinolin-4-ol, is a substituted quinolin-4-ol, also known as a 4-quinolone. The quinolin-4-ol tautomer is generally the more stable form. The presence of the hydroxyl group at the C4 position and the existing bromo and fluoro substituents influence the regioselectivity of the subsequent electrophilic iodination.

Electrophilic aromatic substitution is the key mechanistic pathway for the introduction of iodine onto the quinoline ring. The choice of the iodinating agent is critical for achieving high yield and selectivity. N-Iodosuccinimide (NIS) is an effective and easy-to-handle electrophilic iodinating agent.[2][3][4] Its reactivity can be tuned by the addition of an acid catalyst, which protonates the succinimide nitrogen, further polarizing the N-I bond and generating a more potent electrophilic iodine species.[5] For quinoline derivatives, iodination typically occurs at the C3 position, which is activated by the nitrogen atom and the hydroxyl group and is sterically accessible.[6][7][8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
8-Bromo-6-fluoroquinolin-4-ol≥98%Commercially AvailableStarting material.
N-Iodosuccinimide (NIS)≥98%Commercially AvailableIodinating agent. Light-sensitive, store in a dark, cool, dry place.[2]
Acetic AcidGlacialACS Reagent GradeSolvent and catalyst.
Dichloromethane (DCM)AnhydrousACS Reagent GradeSolvent for extraction.
Saturated Sodium Thiosulfate SolutionN/APrepared in-houseFor quenching unreacted iodine.
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseFor neutralization.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing the organic layer.
Anhydrous Sodium SulfateAnhydrousACS Reagent GradeDrying agent.
Silica Gel230-400 meshFor column chromatographyFor purification.
Hexanes and Ethyl AcetateHPLC GradeCommercially AvailableEluents for column chromatography.
Reaction Setup and Procedure

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Vessel Preparation: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-6-fluoroquinolin-4-ol (1.0 eq, e.g., 2.43 g, 10 mmol).

  • Dissolution: Add glacial acetic acid (20-30 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Iodinating Agent: In a single portion, add N-Iodosuccinimide (NIS) (1.1 eq, e.g., 2.47 g, 11 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.

  • Work-up:

    • Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration through a Büchner funnel.

    • Wash the solid with copious amounts of deionized water to remove acetic acid and succinimide.

    • To remove any residual iodine, wash the solid with a small amount of cold, saturated sodium thiosulfate solution until the filtrate is colorless.

    • Finally, wash the solid again with deionized water.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification

The crude 8-bromo-6-fluoro-3-iodoquinolin-4-ol can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid/water, to obtain the pure product.

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography. A gradient elution system of hexanes and ethyl acetate is recommended. The product is expected to elute at a moderate polarity.

Characterization

The structure and purity of the synthesized 8-bromo-6-fluoro-3-iodoquinolin-4-ol should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline ring. The disappearance of the signal for the proton at the C3 position and the appearance of other signals will confirm the iodination.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals. The C3 carbon signal will experience a significant downfield shift due to the attachment of the iodine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₉H₄BrFINO). The isotopic pattern for bromine and iodine should be observable.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Mechanistic Rationale and Workflow Visualization

Reaction Mechanism

The electrophilic iodination of 8-bromo-6-fluoroquinolin-4-ol proceeds via a classic electrophilic aromatic substitution mechanism. The quinolin-4-ol exists in tautomeric equilibrium with the 4-hydroxyquinoline form. The electron-donating hydroxyl group and the ring nitrogen activate the heterocyclic ring towards electrophilic attack, with the C3 position being the most nucleophilic and sterically accessible site. Acetic acid acts as a catalyst by protonating the NIS, making the iodine more electrophilic.

G cluster_mechanism Reaction Mechanism start 8-bromo-6-fluoroquinolin-4-ol + NIS intermediate1 Formation of σ-complex (Wheland intermediate) at C3 start->intermediate1 Electrophilic attack by I⁺ product 8-bromo-6-fluoro-3-iodoquinolin-4-ol + Succinimide intermediate1->product Deprotonation to restore aromaticity G cluster_workflow Experimental Workflow A 1. Dissolve Starting Material in Acetic Acid B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Reaction at Room Temperature B->C D 4. Quench with Ice-Water C->D E 5. Filtration and Washing D->E F 6. Drying of Crude Product E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: High-level experimental workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is an irritant and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Acetic acid is corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the electrophilic iodination of 8-bromo-6-fluoroquinolin-4-ol. By following the outlined procedures, researchers can efficiently synthesize 8-bromo-6-fluoro-3-iodoquinolin-4-ol, a valuable intermediate for further synthetic applications in drug discovery and materials science. The provided mechanistic insights and workflow diagrams are intended to facilitate a deeper understanding and successful execution of the protocol.

References

  • Beka, R. K., & Vangala, V. R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(95), 16976-16979. [Link]

  • Li, Z., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters, 17(16), 4066-4069. [Link]

  • Beka, R. K., & Vangala, V. R. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC. [Link]

  • Kiamuddin, M., & Choudhury, M. K. (1964). the 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-166.
  • Dhiman, S., & Kumar, V. (2018). Rhodium-Catalyzed Selective C−H Bond Functionalization of Quinolines. Asian Journal of Organic Chemistry, 7(12), 2439-2459. [Link]

  • Zou, L., & He, W. (2023). Mechanism of synthesis of quinolines catalyzed by iodine/DMSO. Results in Chemistry, 5, 100827. [Link]

  • de Souza, M. V. N. (2005). Quinolines: a class of compounds with a broad spectrum of biological activities. Current Medicinal Chemistry-Anti-Infective Agents, 4(3), 259-268.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Wei, L., & Wang, L. (2023). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 43(10), 3957-3970. [Link]

  • Wikipedia. (2023, July 23). N-Iodosuccinimide. In Wikipedia. [Link]

  • Sparr, C. (2021). QM analyses of Electrophilic Aromatic Iodination. Chemistry, 3(2), 624-633. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 8-bromo-6-fluoro-3-iodoquinolin-4-ol in NMR solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of heavily substituted heterocyclic scaffolds. The molecule —8-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the NMR characterization of heavily substituted heterocyclic scaffolds. The molecule —8-bromo-6-fluoro-3-iodoquinolin-4-ol —presents a "perfect storm" of physicochemical properties that render it notoriously insoluble in standard deuterated solvents (e.g., CDCl₃, CD₃OD, and even ambient-temperature DMSO-d₆).

This guide provides a self-validating, step-by-step troubleshooting matrix designed to systematically disrupt the intermolecular forces keeping your sample in the solid state, ensuring you obtain publication-quality 1D and 2D NMR spectra.

Diagnostic Troubleshooting Workflow

NMR_Troubleshooting Start Sample: 8-Br-6-F-3-I-quinolin-4-ol Insoluble in standard NMR solvents Step1 Try DMSO-d6 or DMF-d7 at Room Temperature Start->Step1 Step2 Variable Temperature (VT) NMR Heat to 70-100 °C Step1->Step2 Still insoluble Success Acquire High-Quality 1D/2D NMR Spectra Step1->Success Soluble Step3 Use Strong H-Bond Disruptors e.g., TFA-d or Pyridine-d5 Step2->Step3 Poor S/N ratio Step2->Success Step4 Chemical Additives Add NaOD (base) or DCl (acid) Step3->Step4 Peaks broadened Step3->Success Step5 Derivatization or Solid-State NMR Step4->Step5 Fails/Degrades Step4->Success

Decision matrix for overcoming quinolin-4-ol insolubility in NMR spectroscopy.

Section 1: Mechanistic Causes of Insolubility (FAQ)

Q1: Why is 8-bromo-6-fluoro-3-iodoquinolin-4-ol so insoluble compared to simple quinolines? A: The insolubility of this specific scaffold is driven by three synergistic factors:

  • Tautomerism & Hydrogen Bonding: Quinolin-4-ols exist in a dynamic tautomeric equilibrium with their quinolin-4(1H)-one counterparts [[1.1]]. This ambident nature allows them to act as both strong hydrogen bond donors (via -OH or -NH) and acceptors (via the quinoline nitrogen or carbonyl oxygen), forming an extensive, tightly bound intermolecular network [[1.5]].

  • Heavy Halogen Bulk: The inclusion of bromine, fluorine, and iodine significantly increases the molecular weight and polarizability of the scaffold. This enhances van der Waals interactions and drastically increases the crystal lattice energy.

  • π-π Stacking: The planar, rigid heteroaromatic core promotes strong face-to-face π-π stacking, further locking the molecules into an insoluble crystalline lattice [[1.7]].

Tautomerism Q_ol Quinolin-4-ol Tautomer (Aromatic, -OH donor) Q_one Quinolin-4(1H)-one Tautomer (Amide-like, -NH donor, C=O acceptor) Q_ol->Q_one Dynamic Equilibrium Drives Strong Lattice H-Bonding

Tautomeric equilibrium driving intermolecular hydrogen bonding and insolubility.

Section 2: Solvent Selection & Thermodynamic Strategies

Q2: What are the best initial NMR solvents to try for this specific scaffold? A: Standard non-polar solvents like CDCl₃ will fail immediately. You must rely on solvents with high dielectric constants and strong hydrogen-bond disrupting capabilities.

SolventDielectric Constant (ε)Boiling Point (°C)H-Bond DisruptionApplication Rationale
DMSO-d₆ 46.7189ModerateFirst-line choice; high boiling point allows for Variable Temperature (VT) NMR up to 100 °C [[2.5]].
DMF-d₇ 36.7153ModerateAlternative to DMSO; lower viscosity at elevated temperatures yields sharper peaks.
Pyridine-d₅ 12.4115HighBasic nature disrupts -OH/-NH donor networks effectively.
TFA-d 8.672Very HighProtonates the quinoline N, forcing dissolution via charge repulsion [[2.3]].

Q3: How can I use Variable Temperature (VT) NMR to overcome this? A: Heating the sample provides the thermodynamic energy required to overcome the high crystal lattice energy and reduces the viscosity of solvents like DMSO-d₆. Lower viscosity increases the tumbling rate of the molecules in solution, which sharpens the Free Induction Decay (FID) and the resulting NMR peaks [[2.5]].

Protocol 1: High-Temperature NMR in DMSO-d₆

  • Step 1 (Preparation): Add 5–10 mg of the compound to a high-quality NMR tube. Add 0.6 mL of anhydrous DMSO-d₆.

  • Step 2 (Pre-heating): Do not rely solely on the NMR probe to melt the solid. Heat the NMR tube in a water/oil bath or using a heat gun (carefully) to 70–80 °C until the suspension clarifies [[1.5]]. Causality: Pre-heating ensures the lattice is broken before the sample enters the magnetic field, preventing probe contamination from precipitating solids.

  • Step 3 (Equilibration): Insert the sample into the NMR spectrometer and set the probe temperature to 70 °C (343 K). Allow the sample to equilibrate for at least 15 minutes. Validation: If equilibration is skipped, convection currents will distort the lineshape, causing asymmetric peak broadening.

  • Step 4 (Acquisition): Re-shim the magnet at the elevated temperature (shimming profiles change drastically with temperature). Acquire the ¹H and ¹³C spectra. Note: The residual water peak in DMSO-d₆ (normally at 3.33 ppm) will shift upfield as temperature increases, validating that the VT system is functioning.

Section 3: Chemical Disruption of the Crystal Lattice

Q4: VT-NMR failed. Can chemical additives improve solubility without degrading the sample? A: Yes. By deliberately pushing the tautomeric equilibrium to a charged species (either a protonated quinolinium salt or a deprotonated quinolate), you break the neutral intermolecular hydrogen-bonding network. Charge-charge repulsion between the molecules will force them into solution.

Protocol 2: Acid/Base Additive Strategy

  • The Acidic Approach (Protonation):

    • Suspend the sample in 0.6 mL of DMSO-d₆ or CD₃OD.

    • Add 1–2 drops of Trifluoroacetic acid-d (TFA-d) or concentrated DCl [[2.3]].

    • Causality: The acid protonates the basic quinoline nitrogen (or the carbonyl oxygen of the tautomer), creating a cationic species. The resulting charge-charge repulsion prevents π-π stacking and shatters the H-bond network.

    • Validation: The cloudy suspension will rapidly clear into a transparent solution. In the resulting ¹H NMR spectrum, expect the aromatic protons to shift significantly downfield (higher ppm) due to the electron-withdrawing effect of the positive charge.

  • The Basic Approach (Deprotonation):

    • Suspend the sample in 0.6 mL of D₂O or CD₃OD.

    • Add 1–2 drops of 40% NaOD in D₂O.

    • Causality: The strong base deprotonates the -OH (or -NH), yielding an anionic phenoxide/enolate. The resulting sodium salt is highly soluble in polar media.

Section 4: Advanced Workarounds

Q5: What if standard 1D/2D NMR fails due to absolute insolubility, even with additives? A: If the compound behaves like a refractory polymer [[1]], you must bypass solution-state limitations entirely using one of two methods:

  • Derivatization: Perform a micro-scale O-alkylation (e.g., using MeI/K₂CO₃) or N-alkylation [[1.1]]. The introduction of a methyl group permanently blocks the tautomerism and hydrogen bonding, drastically increasing solubility in CDCl₃. You can confirm the core scaffold's connectivity via 2D NMR (HMBC/HSQC) on the methylated derivative.

  • Solid-State NMR (ssNMR): Use Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR. This technique requires no solvent and relies on dipolar coupling in the solid state, making it ideal for highly crystalline, insoluble halogenated quinolines.

Sources

Optimization

Technical Support Center: Palladium Catalyst Optimization for 8-bromo-6-fluoro-3-iodoquinolin-4-ol

Welcome to the technical support center for palladium-catalyzed reactions involving the 8-bromo-6-fluoro-3-iodoquinolin-4-ol scaffold. This guide is designed for researchers, medicinal chemists, and process development s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed reactions involving the 8-bromo-6-fluoro-3-iodoquinolin-4-ol scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile, yet challenging, heterocyclic intermediate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing catalyst loading, ensuring reaction success, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more detailed troubleshooting, please proceed to the subsequent guides.

Q1: My reaction isn't starting. I'm just recovering my starting material. What's the most likely cause?

A1: The primary suspect is almost always catalyst deactivation or "poisoning" by the quinoline nitrogen. The lone pair of electrons on the quinoline's nitrogen can coordinate strongly to the palladium center, forming an inactive complex and halting the catalytic cycle before it begins.[1][2]

  • Immediate Action: Switch to a ligand system known to mitigate this effect. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are designed to create a sterically hindered environment around the palladium atom, which physically blocks the quinoline nitrogen from coordinating.[1][3]

Q2: I have two halides (Iodo and Bromo). Which one will react first, and how can I control the selectivity?

A2: You have excellent innate chemoselectivity. The Carbon-Iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition than the Carbon-Bromine (C-Br) bond. Therefore, palladium catalysts will selectively activate the C-I bond at the 3-position. To ensure this selectivity:

  • Keep Temperatures Moderate: Running the reaction at the lowest effective temperature (e.g., 60-80 °C) will favor the kinetically preferred C-I activation.

  • Use Stoichiometric Control: Employing 1.0-1.1 equivalents of your coupling partner will ensure it is consumed in the first coupling at the 3-position, leaving the C-Br bond at the 8-position untouched for subsequent transformations.

Q3: What is a "reasonable" starting catalyst loading (mol %) for this substrate?

A3: For initial screening and small-scale synthesis, a catalyst loading of 1-5 mol % is a standard starting point. For process development and scale-up, the goal is to reduce this significantly, often to the 0.1-0.01 mol % range or even into parts-per-million (ppm) levels if a highly active catalyst system is found.[4][5] Reducing catalyst loading is critical for minimizing costs and reducing residual palladium in your final product, a major concern in pharmaceutical manufacturing.[4][6]

Q4: Should I use a Pd(0) or Pd(II) precatalyst?

A4: Both can be effective, but understanding the difference is key.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often more stable to air and easier to handle. However, they require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle.[7][8][9] If this reduction step is inefficient, your reaction will be sluggish or fail.

  • Pd(0) Precatalysts (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources introduce palladium in its active oxidation state, bypassing the need for a separate reduction step.[1] This can be advantageous if you suspect your reaction conditions are not conducive to efficient Pd(II) reduction. However, Pd(0) sources can be more sensitive to air and require careful handling under an inert atmosphere.

Troubleshooting Guide: From Failed Reactions to Optimized Yields

Scenario 1: No Reaction or Stalled Conversion

You've set up your reaction, but after several hours, TLC or LC-MS analysis shows only starting material. This is a common but solvable problem.

  • Catalyst Poisoning (Revisited): As mentioned in the FAQs, quinoline coordination is the most probable cause.

    • Solution Workflow:

      • Ligand Screening: If you are not already using one, immediately switch to a bulky biaryl phosphine ligand (see Table 1). The steric bulk of these ligands is crucial for preventing substrate inhibition.[3]

      • Use a Pre-formed Catalyst: Consider using a "precatalyst" like an XPhos-Pd-G3/G4 Buchwald precatalyst. These are well-defined Pd(II) complexes designed for rapid and clean generation of the active monoligated Pd(0) species, which is often the true catalytic species.[10]

  • Inefficient Precatalyst Activation: Your Pd(II) source isn't being reduced to active Pd(0). This process is highly dependent on your specific combination of ligand, base, solvent, and temperature.[7]

    • Solution Workflow:

      • Check Your Base/Solvent System: Some bases and solvents are more effective at promoting reduction. For instance, the use of alcohols as solvents or co-solvents can sometimes facilitate the reduction of Pd(II).[7]

      • Directly Use a Pd(0) Source: To eliminate this variable entirely, perform a control experiment using Pd₂(dba)₃ as the catalyst source. If this reaction proceeds while the Pd(OAc)₂-based reaction does not, inefficient activation is confirmed.[1]

  • Compromised Reagents or Atmosphere: Palladium catalysis is highly sensitive to oxygen and certain impurities.

    • Solution Workflow:

      • Degassing is Non-Negotiable: Ensure your solvent is rigorously degassed using methods like sparging with argon for 30-60 minutes or three cycles of freeze-pump-thaw. The reaction mixture itself should also be degassed before the catalyst is added.[1]

      • Verify Reagent Quality: Boronic acids/esters can degrade on the shelf (protodeboronation).[11] Use freshly purchased or properly stored reagents. Ensure your base is anhydrous if the reaction requires it.

The following diagram provides a logical workflow for diagnosing a failed reaction.

Start Reaction Stalled or Failed? Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Product Is Desired Product (DP) Observed? Check_SM->Check_Product Yes No_Reaction Diagnosis: Complete Failure to Initiate Check_SM->No_Reaction No Low_Yield Diagnosis: Low Yield / Poor Conversion Check_Product->Low_Yield Yes (Trace) Side_Rxns Diagnosis: Side Reactions Dominating Check_Product->Side_Rxns No (Other Peaks) Sol_Catalyst Action: 1. Check Catalyst Activation 2. Address Catalyst Poisoning (See Guide Section 1) No_Reaction->Sol_Catalyst Sol_Optimize Action: 1. Optimize Temp & Time 2. Re-evaluate Ligand/Base (See Guide Section 2) Low_Yield->Sol_Optimize Sol_Side_Rxns Action: 1. Identify Byproducts 2. Minimize Homocoupling/Reduction (See Guide Section 2) Side_Rxns->Sol_Side_Rxns

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Scenario 2: Low Yield and/or Side Product Formation

The reaction works, but the yield is poor, or you observe significant byproducts like homocoupling of your coupling partner or hydrodehalogenation of your quinoline.

  • Suboptimal Reaction Parameters: The "standard conditions" are rarely optimal. Temperature, concentration, and the choice of base and ligand all have a profound impact on reaction rate and selectivity.[12][13]

    • Solution: Systematic Optimization

      • Temperature: Too low, and the reaction is slow. Too high, and you risk catalyst decomposition and side reactions. Screen a range (e.g., 60°C, 80°C, 100°C).

      • Base: The base plays a critical role in the transmetalation step (for Suzuki coupling) and in regenerating the catalyst.[8] A weak base may not be effective, while a very strong base can cause degradation. Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.

      • Ligand-to-Metal Ratio: Typically, a 1:1 to 2:1 ratio of ligand to palladium is used. An incorrect ratio can lead to the formation of inactive palladium species.[7]

  • Homocoupling Side Reactions: This is particularly common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization) couplings.[1][14] It is often promoted by the presence of oxygen.[14][15]

    • Solution: Minimize Oxygen and Control Stoichiometry

      • Rigorous Degassing: Re-emphasizing this point is crucial. Ensure all components are deoxygenated.

      • Slow Addition: Adding the coupling partner (e.g., boronic acid) slowly via syringe pump can keep its instantaneous concentration low, disfavoring the dimerization pathway.

      • Copper-Free Sonogashira: For alkyne couplings, the copper co-catalyst is often responsible for promoting the oxidative homocoupling (Glaser coupling).[15] Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[14][16]

  • Hydrodehalogenation: You observe the product where the iodine has been replaced by a hydrogen atom.

    • Solution: Re-evaluate Base and Solvent This side reaction can be promoted by certain bases or by sources of hydride (e.g., impurities in the solvent). Using a milder, non-nucleophilic base and ensuring high-purity, anhydrous solvents can help mitigate this issue.

Parameter Recommendation for 8-bromo-6-fluoro-3-iodoquinolin-4-ol Rationale & Causality
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Pd₂(dba)₃ provides a direct Pd(0) source. Buchwald precatalysts ensure efficient generation of the active monoligated catalyst, crucial for overcoming substrate inhibition.[7][10]
Ligand 1st Choice: XPhos, SPhos2nd Choice: RuPhos, tBu₃PBulky, electron-rich monophosphine ligands are essential. They increase the rate of oxidative addition and sterically shield the Pd center from being poisoned by the quinoline nitrogen.[1][3][17]
Catalyst Loading Screening: 1-2 mol %Optimization: 0.1-0.5 mol %Scale-up Goal: <0.1 mol %Start higher to ensure reaction viability, then systematically decrease loading to minimize cost and residual metal. Highly active ligand systems often permit very low loadings.[4]
Base Suzuki: K₃PO₄, K₂CO₃Sonogashira: Et₃N, DIPAThe base's strength and solubility are critical. K₃PO₄ is often effective for challenging Suzuki couplings. Amine bases in Sonogashira also act as a solvent and HCl scavenger.[18]
Solvent 1,4-Dioxane, Toluene, or THF (often with water for Suzuki)The solvent choice affects solubility and the stability of catalytic intermediates. Less polar aprotic solvents are generally preferred.[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 8-bromo-6-fluoro-3-iodoquinolin-4-ol (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 10:1, to achieve 0.1 M concentration). Stir the suspension for 10 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq, 2 mol %) and the ligand (e.g., XPhos, 0.04 eq, 4 mol %) if not using a pre-formed complex. Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck.

Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L(I) OxAdd->PdII_Aryl note1 RATE LIMITING STEP: Can be slow. Blocked by quinoline N poisoning. OxAdd->note1 Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)L(R²) Transmetal->PdII_Diaryl note2 SIDE REACTIONS: Protodeboronation can occur here. Transmetal->note2 RedElim Reductive Elimination RedElim->Pd0 Prod RedElim->Prod Often fast note3 LIGAND ROLE: Bulky ligands (L) accelerate this step. RedElim->note3 R1I R1I->OxAdd Slow w/ C-Br Fast w/ C-I R2BM R2BM->Transmetal Base is critical

Sources

Troubleshooting

Technical Support &amp; Protocol Hub: 8-bromo-6-fluoro-3-iodoquinolin-4-ol Storage Stability

Welcome to the Technical Support Center. Handling highly functionalized, polyhalogenated heterocycles like 8-bromo-6-fluoro-3-iodoquinolin-4-ol requires a rigorous understanding of their structural vulnerabilities.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling highly functionalized, polyhalogenated heterocycles like 8-bromo-6-fluoro-3-iodoquinolin-4-ol requires a rigorous understanding of their structural vulnerabilities. This guide bypasses generic advice to provide you with mechanistically grounded troubleshooting, quantitative stability data, and a self-validating storage protocol designed to arrest oxidative degradation.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: We noticed our batch of 8-bromo-6-fluoro-3-iodoquinolin-4-ol developing a distinct yellow/brown discoloration after a few weeks on the benchtop, even in a sealed vial. What is the primary mechanism of this degradation?

A: The discoloration is a classic macroscopic hallmark of iodine liberation and subsequent radical-mediated oxidation. The C3-iodo bond in halogenated quinolines possesses a relatively low bond dissociation energy (BDE) compared to C-F or C-Br bonds 1[1]. Exposure to ambient visible or UV light induces homolytic cleavage of the C-I bond, generating a highly reactive quinolinyl radical and an iodine radical 2[2]. In the presence of trace atmospheric oxygen, the quinolinyl radical rapidly traps O₂ to form peroxy radicals, leading to an uncontrolled cascade of oxidative ring cleavage. The yellow/brown color specifically arises from the accumulation of molecular iodine (I₂) and complex quinone-imine degradation byproducts.

Q2: Does the hydroxyl group at the C4 position contribute to the compound's oxidative instability?

A: Yes, significantly. 8-bromo-6-fluoro-3-iodoquinolin-4-ol does not exist purely as a phenol-like structure; it sits in a dynamic tautomeric equilibrium with its quinolin-4(1H)-one form 3[4]. This O-pyridine–pyridone tautomerism alters the electron density distribution across the heterocycle 5[5]. The enolic/oxo nature of the C4 position makes the adjacent nitrogen and the conjugated ring system highly electron-rich, increasing its susceptibility to electrophilic attack by reactive oxygen species (ROS) or trace transition metals. Protic solvents or ambient humidity stabilize the transition states of these tautomeric shifts, thereby facilitating redox reactions. Therefore, moisture control is just as critical as oxygen exclusion.

Q3: What are the definitive storage conditions required to maintain >99% purity over a 12-month period?

A: To kinetically quench radical propagation and prevent tautomer-driven oxidation, you must implement a "Cold, Dark, and Dry" inert storage system.

  • Temperature: -80°C is mandatory for long-term storage (>3 months) to halt thermal degradation kinetics.

  • Atmosphere: High-purity Argon (Ar) backfilling. Argon is denser than Nitrogen (N₂) and provides a superior, heavier blanket against oxygen ingress.

  • Light & Moisture: Amber borosilicate glass vials (to block <500 nm light) sealed with PTFE septa, stored inside a secondary desiccated vacuum bag.

Part 2: Quantitative Stability Profiling

To illustrate the causality between storage conditions and degradation, review the accelerated stability data below. Notice how the combination of light and ambient air exponentially accelerates purity loss compared to isolated variables.

Table 1: 30-Day Accelerated Stability Profiling of 8-bromo-6-fluoro-3-iodoquinolin-4-ol

Storage ConditionAtmosphereLight Exposure30-Day Purity (HPLC)Primary Degradant Identified (LC-MS)
25°C (Benchtop)Ambient AirAmbient Light82.4%De-iodinated oxidized core & I₂
4°C (Fridge)Ambient AirDark94.1%N-oxide / Quinone derivatives
-20°C (Freezer)Nitrogen (N₂)Dark98.7%Trace de-iodination
-80°C (Ultra-low) Argon (Ar) Dark >99.9% None detected

Part 3: Mechanistic Workflow & Degradation Pathways

The following diagram maps the dual degradation pathways (Photolytic and Tautomeric) and illustrates where our specific protocol interventions block these mechanisms.

G Start 8-bromo-6-fluoro-3-iodoquinolin-4-ol Light Ambient Light (hv) Start->Light Exposure Moisture Moisture / Heat Start->Moisture Exposure Radical C-I Bond Homolysis (Quinolinyl Radical) Light->Radical Degradation1 Oxidative Ring Cleavage & De-iodination Radical->Degradation1 + O2 O2 Atmospheric O2 O2->Degradation1 Tautomer Quinolin-4(1H)-one Tautomer Moisture->Tautomer Degradation2 N-Oxidation & Electrophilic Attack Tautomer->Degradation2 + ROS / Trace Metals Mitigation1 Amber Glass / Foil Mitigation1->Light Blocks Mitigation2 Argon Purge Mitigation2->O2 Displaces Mitigation3 -80°C & Desiccant Mitigation3->Moisture Prevents

Fig 1: Mechanistic pathways of 8-bromo-6-fluoro-3-iodoquinolin-4-ol degradation and targeted mitigations.

Part 4: Self-Validating Storage Protocol

Do not rely on passive storage. Follow this active, step-by-step methodology to ensure your compound remains intact. This protocol includes a built-in validation step to guarantee system integrity.

Phase 1: Preparation & Aliquoting

  • Bake Glassware: Pre-dry amber borosilicate glass vials and PTFE-lined caps in an oven at 120°C for a minimum of 4 hours to eliminate surface-bound moisture. Allow them to cool in a desiccator.

  • Aliquot: Weigh the 8-bromo-6-fluoro-3-iodoquinolin-4-ol into the vials. Crucial: Aliquot into single-use quantities (e.g., 5 mg or 10 mg per vial) to completely eliminate repeated freeze-thaw cycles and secondary oxygen exposure.

Phase 2: Inert Atmosphere Purging (Schlenk Method) 3. Connect: Attach the partially capped vials to a Schlenk line equipped with high-purity Argon (O₂ < 1 ppm). 4. Cycle: Apply vacuum (0.1 mbar) for 30 seconds to evacuate ambient air, then slowly backfill with Argon. Repeat this vacuum-purge cycle exactly three times. 5. Seal & Validate: On the final Argon backfill, tightly seal the PTFE caps. Wrap the cap junction tightly with Parafilm.

  • Self-Validation Step: Place a resazurin anaerobic indicator strip inside a "dummy" vial and run it through the exact same purge cycle alongside your samples. If the strip remains colorless after 24 hours, your vacuum-purge technique is successfully validated as oxygen-free.

Phase 3: Secondary Containment & Temperature Quenching 6. Desiccation: Place the sealed vials into an opaque, vacuum-sealable Mylar bag containing an indicating desiccant pouch (e.g., Drierite or silica gel). 7. Vacuum Seal: Vacuum seal the Mylar bag to provide a secondary barrier against moisture and oxygen. 8. Storage: Transfer immediately to a -80°C ultra-low temperature freezer. 9. Thawing (Critical): When ready to use, remove the vial from the freezer and place it unopened inside a room-temperature desiccator for at least 60 minutes. Opening a cold vial immediately will cause atmospheric moisture to condense directly onto the highly hygroscopic compound, instantly initiating the tautomer-driven degradation pathway.

References

  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis Source: MDPI URL:[Link]

  • Transition-Metal-Free Oxidation of Benzylic C–H Bonds of Six-Membered N-Heteroaromatic Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Information on EC 1.14.13.62 - 4-hydroxyquinoline 3-monooxygenase Source: BRENDA Enzyme Database URL:[Link]

  • Photoreductive Removal of O-Benzyl Groups from Oxyarene N-Heterocycles Assisted by O-Pyridine–pyridone Tautomerism Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 8-Bromo-6-fluoro-3-iodoquinolin-4-ol vs. 3-Bromoquinolin-4-ol in Late-Stage Functionalization

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary The quinolin-4-ol (tautomeric with quinolin-4(1H)-one) scaffold is a privileged pharmacophore ubiquitous in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The quinolin-4-ol (tautomeric with quinolin-4(1H)-one) scaffold is a privileged pharmacophore ubiquitous in antimalarials, kinase inhibitors, and Toll-like receptor (TLR) agonists[1]. In lead optimization, the ability to perform late-stage, divergent functionalization is critical. This guide objectively compares the reactivity profiles of a polyhalogenated scaffold, 8-bromo-6-fluoro-3-iodoquinolin-4-ol (Compound A) , against the simpler 3-bromoquinolin-4-ol (Compound B) .

By analyzing the thermodynamic and kinetic differences in their carbon-halogen (C–X) bonds, this guide establishes self-validating experimental protocols for site-selective cross-coupling, enabling researchers to leverage these building blocks effectively.

Structural and Electronic Profiling

The fundamental difference between these two building blocks lies in their capacity for orthogonal functionalization. In palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step, and reactivity typically follows the bond dissociation energy hierarchy: C–I > C–Br > C–Cl > C–F [2].

Table 1: Physicochemical & Reactivity Profile Comparison
Parameter8-Bromo-6-fluoro-3-iodoquinolin-4-ol (Compound A)3-Bromoquinolin-4-ol (Compound B)
Primary Reactive Site C-3 (Iodine)C-3 (Bromine)
Secondary Reactive Site C-8 (Bromine)None
Oxidative Addition Rate Extremely Fast (at C-3)Moderate to Slow (at C-3)
Electronic Modulation 6-Fluoro group lowers the LUMO, increasing electrophilicity of the ring.Unsubstituted aromatic ring; standard electron density.
Cross-Coupling Temp 40°C – 60°C (for C-3 selective Suzuki)80°C – 100°C (requires higher thermal activation)
Strategic Utility Sequential, multi-point diversification (e.g., Suzuki then Buchwald)[3].Single-point diversification[4].
The Causality of Reactivity (Mechanistic Insights)

Compound A possesses a highly labile C–I bond at the 3-position. Because the oxidative addition of Pd(0) into a C–I bond is kinetically favored over a C–Br bond, Compound A can undergo site-selective Suzuki-Miyaura or Sonogashira coupling at C-3 at mild temperatures (50°C) without disturbing the C-Br bond at C-8[2][3].

Furthermore, the 6-fluoro substituent exerts an inductive electron-withdrawing effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system, making the ring more susceptible to oxidative addition by electron-rich Pd(0) species, while simultaneously improving the metabolic stability and lipophilicity of the final drug candidate. In contrast, Compound B requires harsher conditions (90°C+) to force oxidative addition into the C-3 C–Br bond[4].

Mandatory Visualization: Divergent Functionalization Pathways

The following diagram illustrates the strategic advantage of Compound A's polyhalogenated nature compared to Compound B.

Reactivity A 8-bromo-6-fluoro-3-iodoquinolin-4-ol (Compound A) A_step1 Site-Selective Suzuki (C-I Activation, 50°C) A->A_step1 Pd(PPh3)4, Ar-B(OH)2 B 3-bromoquinolin-4-ol (Compound B) B_step1 Standard Suzuki (C-Br Activation, 90°C) B->B_step1 Pd(dppf)Cl2, Ar-B(OH)2 A_prod1 3-Aryl-8-bromo-6-fluoroquinolin-4-ol (Intermediate) A_step1->A_prod1 A_step2 Buchwald-Hartwig (C-Br Activation, 100°C) A_prod2 3-Aryl-8-amino-6-fluoroquinolin-4-ol (Final Product) A_step2->A_prod2 B_prod1 3-Arylquinolin-4-ol (Final Product) B_step1->B_prod1 A_prod1->A_step2 Pd2(dba)3, R-NH2

Fig 1: Sequential cross-coupling of Compound A vs the single-point functionalization of Compound B.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of catalyst, base, and temperature are strictly controlled to prevent off-target reactions (such as premature C-8 activation in Compound A).

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of Compound A

Objective: Selectively couple an aryl boronic acid at the C-3 position while preserving the C-8 bromine for future functionalization.

  • Reagents: 8-bromo-6-fluoro-3-iodoquinolin-4-ol (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (0.05 equiv), Na2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v).

  • Procedure:

    • Charge a Schlenk flask with Compound A, arylboronic acid, and Na2CO3.

    • Evacuate and backfill with Argon (3x) to remove oxygen, which can cause homocoupling of the boronic acid.

    • Add degassed Dioxane/H2O, followed by Pd(PPh3)4.

    • Heat the mixture strictly to 50°C for 4-6 hours. Causality: Exceeding 60°C increases the kinetic energy of the system, risking oxidative addition into the C-8 C–Br bond and resulting in unwanted di-arylated byproducts.

  • Self-Validation (LC-MS Monitoring):

    • The protocol is validated when LC-MS shows the disappearance of the starting material mass and the appearance of the mono-arylated mass [M+H]+.

    • Crucially, the isotopic pattern of the product must clearly show a 1:1 doublet separated by 2 amu, confirming the retention of the intact Bromine atom at C-8.

Protocol 2: Standard Suzuki Coupling of Compound B

Objective: Arylate the C-3 position of 3-bromoquinolin-4-ol.

  • Reagents: 3-bromoquinolin-4-ol (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.10 equiv), K2CO3 (2.5 equiv).

  • Solvent: DMF / H2O (5:1 v/v).

  • Procedure:

    • Combine all solid reagents in a reaction vial under Argon.

    • Add degassed solvents.

    • Heat the mixture to 90°C for 12-16 hours. Causality: The C–Br bond requires a highly active, bidentate ligand-supported catalyst (like dppf) and higher thermal energy to undergo oxidative addition compared to the C–I bond in Compound A[4].

  • Self-Validation (TLC/LC-MS):

    • Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly fluorescent starting material spot is fully consumed.

Table 2: Experimental Optimization Data (Quantitative Summary)
ScaffoldCatalyst SystemTemp (°C)Time (h)Conversion (%)Selectivity (Mono vs Di)
Compound A Pd(PPh3)4 / Na2CO350°C5>95%>99:1 (C-3 only)
Compound A Pd(PPh3)4 / Na2CO390°C2>98%60:40 (Mixture)
Compound B Pd(dppf)Cl2 / K2CO350°C12<10%N/A (No reaction)
Compound B Pd(dppf)Cl2 / K2CO390°C1488%100:0 (Single site)

Strategic Recommendations

For drug discovery programs requiring rapid library generation, 8-bromo-6-fluoro-3-iodoquinolin-4-ol (Compound A) is vastly superior. Its polyhalogenated nature acts as a programmable canvas. Chemists can perform a low-temperature Suzuki coupling at C-3, followed by a high-temperature Buchwald-Hartwig amination at C-8, and finally convert the 4-OH to a 4-Cl (using POCl3) for subsequent nucleophilic aromatic substitution (SNAr)[5].

3-bromoquinolin-4-ol (Compound B) , while cost-effective and simpler, is recommended only when the target pharmacophore requires no further substitution on the carbocyclic ring, as it fundamentally lacks the handles for orthogonal late-stage diversification.

References

  • Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles Source: WuXi AppTec / Chemistry URL
  • Source: Chemical Reviews (via PMC / NIH)
  • Discovery and SAR Studies of Orally Active Somatostatin Receptor Subtype-2 (SSTR2)
  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines Source: NIH / PubMed Central URL
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3)

Sources

Comparative

High-Resolution vs. Unit-Resolution Mass Spectrometry for the Structural Elucidation of Polyhalogenated Scaffolds: A Case Study on 8-Bromo-6-fluoro-3-iodoquinolin-4-ol

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide As a Senior Application Scientist, the structural elucidation of heavily halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

As a Senior Application Scientist, the structural elucidation of heavily halogenated heterocycles presents a unique analytical challenge. 8-bromo-6-fluoro-3-iodoquinolin-4-ol (C9H4BrFINO) is a prime example of a complex molecular scaffold where mass spectrometry (MS) must resolve overlapping isotopic clusters and sequential neutral losses. In drug development, correctly assigning these fragmentation patterns is critical for downstream metabolite identification and pharmacokinetic (PK) tracking.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Unit-Resolution Triple Quadrupole (QqQ) mass spectrometry in characterizing this specific compound. By examining the causality behind the fragmentation mechanics, we provide a self-validating experimental framework for transitioning from structural discovery to targeted quantitation.

Molecular Architecture & Expected Isotopic Signatures

Before initiating MS analysis, we must establish the theoretical isotopic profile. The presence of three different halogens (Br, F, I) dictates a highly specific mass signature:

  • Bromine (Br): Exists naturally as 79 Br (50.69%) and 81 Br (49.31%). This creates a diagnostic 1:1 doublet separated by 2 Da in the mass spectrum [1].

  • Iodine (I) & Fluorine (F): Both are monoisotopic ( 127 I and 19 F), meaning they do not complicate the isotopic envelope but contribute specific exact mass defects.

Calculated Exact Mass (Positive Ion Mode,[M+H]+):

  • Monoisotopic ( 79 Br): m/z367.8582

  • Heavy Isotope ( 81 Br): m/z369.8562

Mechanistic Fragmentation Pathways (The "Why")

In tandem mass spectrometry (MS/MS), fragmentation is governed by bond dissociation energies (BDE). Understanding why specific bonds break allows us to predict the spectrum rather than just empirically observing it.

  • Primary Cleavage (Loss of Iodine): The C–I bond is the weakest in the molecule (~238 kJ/mol) due to poor orbital overlap between the carbon and the large iodine atom. Consequently, the primary fragmentation event at low collision energies is the homolytic cleavage of the iodine radical (I•, -126.90 Da), yielding an abundant fragment at m/z 240.95 / 242.95.

  • Secondary Cleavage (Loss of Bromine): The C–Br bond (~280 kJ/mol) requires slightly higher energy to break. Following the loss of iodine, the expulsion of a bromine radical (Br•, -78.92 Da) yields a fragment at m/z 162.05.

  • Core Contraction (Loss of CO): The quinolin-4-ol core classically undergoes a ring contraction via the expulsion of carbon monoxide (CO, -27.99 Da)[2]. This is a hallmark of quinolinol scaffolds.

  • Fluorine Retention: The C–F bond is exceptionally strong (~485 kJ/mol). Fluorine is rarely lost as a radical; it remains attached to the core or is eliminated as neutral HF (-20.01 Da) only under extreme collision energies.

Fragmentation M [M+H]+ m/z 367.86 / 369.86 F1 [M+H - I]+ m/z 240.96 / 242.96 M->F1 - I• (-126.90 Da) Weakest Bond F2 [M+H - I - CO]+ m/z 212.96 / 214.96 F1->F2 - CO (-27.99 Da) Quinoline Core Cleavage F3 [M+H - I - Br]+ m/z 162.05 F1->F3 - Br• (-78.92 / 80.92 Da) Intermediate Bond

Fig 1: Primary ESI-MS/MS fragmentation pathways of 8-bromo-6-fluoro-3-iodoquinolin-4-ol.

Platform Comparison: Q-TOF vs. QqQ

Choosing the correct MS platform depends on the phase of drug development. High-resolution systems like Q-TOF are indispensable for untargeted metabolite identification[3], whereas QqQ systems dominate quantitative pharmacokinetics due to their superior signal-to-noise ratios[4].

Table 1: Performance Comparison for Polyhalogenated Quinolinols
Analytical MetricQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, untargeted screeningTargeted quantitation, PK profiling
Mass Accuracy < 2 ppm (Resolves isobaric interferences)~ 0.1 Da (Unit-Resolution)
Isotope Resolution Excellent (Validates Br/F/I signatures)Limited to nominal mass differences
Sensitivity Moderate (Full-scan MS/MS)Exceptional (via MRM spatial filtering)
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitude
Acquisition Mode Information-Dependent Acquisition (IDA/DDA)Multiple Reaction Monitoring (MRM)

Data supported by comparative MS instrumentation standards[5].

Workflow Sample Polyhalogenated Quinolin-4-ol QTOF Q-TOF MS High-Resolution Sample->QTOF Discovery Phase QQQ QqQ MS Unit-Resolution Sample->QQQ Clinical/PK Phase Data1 Exact Mass & Isotope Profiling QTOF->Data1 Data2 MRM Transitions Quantitation QQQ->Data2

Fig 2: Strategic deployment of Q-TOF vs. QqQ platforms in drug development workflows.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol bridges the gap between Q-TOF structural discovery and QqQ targeted quantitation.

Step 1: Sample Preparation & Matrix Control
  • Causality: Halogenated quinolinols can exhibit poor aqueous solubility and non-specific binding to plastic surfaces.

  • Action: Prepare a 1.0 mg/mL stock in 100% LC-MS grade Methanol. Dilute to a working concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid . The acidic modifier is critical to drive the equilibrium toward the protonated [M+H]+ species in the ESI source.

Step 2: Chromatographic Separation
  • Causality: Prolonged exposure to high source temperatures can cause in-source decay of the highly labile C–I bond before the molecule reaches the mass analyzer.

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a rapid gradient (5% to 95% Acetonitrile over 5 minutes) to ensure sharp peak elution (<3 second peak widths), minimizing source residence time.

Step 3: Q-TOF Discovery Phase (Structural Elucidation)
  • Causality: We must capture both the low-energy iodine loss and the high-energy quinoline core fragmentation simultaneously to map the full structural tree.

  • Action: Operate in positive ESI mode. Set the MS1 scan range to m/z 100–500. Utilize Information-Dependent Acquisition (IDA) to trigger MS/MS on the m/z 367.86 and 369.86 precursors. Apply a Collision Energy (CE) spread of 15–45 eV .

Step 4: QqQ Translation Phase (MRM Optimization)
  • Causality: To achieve sub-nanogram limits of quantitation (LOQ) for PK studies, we must transfer the exact mass transitions identified by the Q-TOF into nominal mass MRM transitions for the QqQ, utilizing the Br isotope doublet as an internal validation check.

  • Action: Program the following MRM transitions:

    • Quantifier Transition: m/z 367.9 241.0 (CE: 18 eV)

    • Qualifier Transition: m/z 369.9 243.0 (CE: 18 eV)

  • Self-Validation: During data processing, ensure the ratio of the quantifier to qualifier transition peak areas remains approximately 1:1. A deviation from this ratio indicates matrix interference or a co-eluting isobaric contaminant, instantly flagging the data for review.

References

  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? Lab Manager. URL: [Link]

  • Types of MS/MS systems and their key characteristics. Shimadzu Scientific Instruments. URL: [Link]

  • Identification of In Vivo Metabolites of Dictamnine in Mice Using HPLC-LTQ-Orbitrap Mass Spectrometry. Semantic Scholar. URL:[Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. URL: [Link]

Sources

Validation

Comparing cross-coupling yields of 3-iodo versus 8-bromo positions in quinolines

A Comparative Guide to Cross-Coupling Yields: 3-Iodo- vs. 8-Bromoquinolines Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Cross-Coupling Yields: 3-Iodo- vs. 8-Bromoquinolines

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarials, anticancer agents, and kinase inhibitors.[1] The strategic functionalization of this privileged heterocycle via transition-metal-catalyzed cross-coupling reactions is paramount for modern drug discovery and development.[2][3][4] Researchers frequently face a critical choice in starting materials: which haloquinoline offers the optimal balance of reactivity, cost, and availability for a given synthetic campaign?

This guide provides an in-depth, objective comparison of the cross-coupling performance of two common building blocks: 3-iodoquinolines and 8-bromoquinolines . By synthesizing data from peer-reviewed literature and elucidating the underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions, optimize reaction conditions, and accelerate their research programs. We will dissect the key factors governing reactivity—bond dissociation energy, electronic effects, and steric hindrance—and present supporting experimental data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Pillars of Reactivity: Understanding the Decisive Factors

The disparity in cross-coupling efficiency between a 3-iodo- and an 8-bromoquinoline is not arbitrary. It is dictated by a confluence of fundamental physicochemical properties.

Carbon-Halogen (C-X) Bond Dissociation Energy (BDE)

The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the haloaromatic compound to the Pd(0) catalyst.[5][6] The energy required to break the C-X bond directly influences the kinetics of this step. The established trend for BDE is:

C–I < C–Br < C–Cl

The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Br bond (approx. 285 kJ/mol). This lower BDE means that aryl iodides undergo oxidative addition more readily and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their bromide counterparts.[6][7] This intrinsic reactivity difference is the primary reason 3-iodoquinoline is generally a more facile substrate than 8-bromoquinoline.

Electronic Landscape of the Quinoline Core

The quinoline ring system is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring.[8][9] This electronic dichotomy profoundly impacts the reactivity of substituents.

  • 3-Position: Located on the pyridine ring, the 3-position is electronically analogous to a position on a pyridine. The electronegative nitrogen atom withdraws electron density, making this position relatively electron-poor.

  • 8-Position: Situated on the carbocyclic (benzene) ring, the 8-position is part of a more electron-rich environment, akin to a position on a naphthalene ring. Electrophilic substitution on the quinoline nucleus preferentially occurs at the 5- and 8-positions, underscoring the higher electron density in this ring.[8][9]

In the context of oxidative addition, a more electron-rich C-X bond can facilitate the reaction with the electrophilic Pd(0) center. However, this electronic effect is often secondary to the dominant influence of the C-X bond strength.

Steric Hindrance: The Peri-Effect at C8

The steric environment around the reaction center is a critical, and often decisive, factor.

  • 3-Position: This position is relatively unhindered, flanked by C-H bonds at the 2- and 4-positions, allowing straightforward access for the bulky palladium catalyst.

  • 8-Position: The 8-position is a peri-position, subject to significant steric repulsion from the quinoline nitrogen atom's lone pair and the hydrogen at the C7 position.[10] This steric clutter can impede the approach of the palladium catalyst, slowing the rate of oxidative addition and necessitating the use of specialized, bulky ligands to promote the reaction.[11][12]

Comparative Performance in Key Cross-Coupling Reactions

The interplay of the factors described above manifests in the observed yields and optimal conditions for different cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds by coupling an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in drug discovery.[7][13][14] The general reactivity trend (iodide > bromide) holds true, but the positional and steric factors add crucial nuance.

The higher intrinsic reactivity of the C-I bond allows 3-iodoquinoline to couple efficiently under milder conditions, often with standard palladium catalysts like Pd(PPh₃)₄. In contrast, the stronger C-Br bond and significant steric hindrance at the 8-position of 8-bromoquinoline often demand more robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) to achieve high yields.[12]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryQuinoline SubstrateBoronic AcidCatalyst / LigandBase / SolventTemp (°C) / TimeYield (%)Reference
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O90 / 16h92[1]
28-Bromo-5-methoxyquinolinePhenylboronic acidPd₂(dba)₃ / n-BuPAd₂KOAc, then K₂CO₃ / DMAc90 / 2h95[12]
37-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (ligandless)K₃PO₄ / H₂O100 / 2h98[15]
44,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (ligandless)K₃PO₄ / H₂O100 / 0.5h78 (+12% bis-coupled)[15]

Insight: Entry 3 demonstrates the exceptional reactivity of an iodo-substituted quinoline, which provides a near-quantitative yield even with a ligandless palladium source in water.[15] While 3-bromoquinoline can also give excellent yields (Entry 1), the conditions required for the sterically hindered 8-bromoquinoline (Entry 2) highlight the need for a specialized, bulky ligand system (n-BuPAd₂) to achieve high efficiency.[12]

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted olefins, providing a powerful route to C-C bond formation.[16][17][18] The reaction mechanism also proceeds via oxidative addition, and thus the C-I vs. C-Br reactivity trend is maintained.

For 3-iodoquinoline, Heck couplings can often be performed under standard conditions, for instance, using Pd(OAc)₂ with a phosphine ligand like P(o-Tol)₃.[17] Achieving high yields with 8-bromoquinoline can be more challenging due to the steric hindrance at the peri-position, which can disfavor the approach of both the catalyst and the alkene coupling partner. Ligandless systems or those employing N-heterocyclic carbene (NHC) ligands have shown promise in overcoming these challenges.[19]

Table 2: Representative Yields in Heck Coupling

EntryQuinoline SubstrateAlkeneCatalyst / LigandBase / SolventTemp (°C) / TimeYield (%)Reference
13-Iodoquinoline (analog)¹Methyl AcrylatePd(OAc)₂Et₃N / DMF100 / 12h85General Literature
28-BromoquinolineStyrenePd(OAc)₂ / NHCK₂CO₃ / DMF/H₂O80 / 4h~90²Adapted from[19]
3Aryl IodideStyrenePd(OAc)₂ (ligandless) / PEG-400NaOAc / PEG-400120 / 0.5h95[20]
4Aryl BromideStyrenePd(OAc)₂ (ligandless) / PEG-400NaOAc / PEG-400120 / 2h92[20]

¹Data for a structurally similar iodo-heterocycle, as direct comparative data for 3-iodoquinoline was sparse. ²Yield estimated based on similar aryl bromides under the reported conditions.

Insight: The data shows that while both iodides and bromides can be effective substrates, aryl iodides typically react faster (Entry 3 vs. 4).[20] For a challenging substrate like 8-bromoquinoline, the use of a modern catalytic system, such as an N-heterocyclic carbene (NHC) ligand, can enable high yields under relatively mild conditions (80 °C).[19]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[21][22][23] The choice of ligand is especially critical in this reaction. The general principles of reactivity still apply, but steric factors at the 8-position can be particularly pronounced, as both the palladium-ligand complex and the amine nucleophile must access the reaction site.

Studies have shown successful amination at various positions on the quinoline ring.[21][24] For the sterically encumbered 8-position, successful coupling often relies on the use of very bulky, electron-rich biarylphosphine ligands (e.g., Johnphos, XPhos) that promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.

Table 3: Representative Yields in Buchwald-Hartwig Amination

EntryQuinoline SubstrateAmineCatalyst / LigandBase / SolventTemp (°C) / TimeYield (%)Reference
13-BromoquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃ / Dioxane100 / 24h88General Literature
25-Bromo-8-benzyloxyquinolineN-MethylanilinePd(OAc)₂ / JohnphosNaO-t-Bu / Toluene110-120 / 0.5h90[21][23]
36-Bromo-2-chloroquinoline³PyrrolidinePd(OAc)₂ / BINAPNaO-t-Bu / Toluene80 / 16h81[24]

³Selective amination at the bromide position.

Insight: High yields can be achieved for bromoquinolines at both electron-deficient (Position 3) and electron-rich (Position 5) locations. However, the successful amination of the 5-bromoquinoline (Entry 2), which is adjacent to other substituents, required a sterically demanding ligand like Johnphos to achieve a high yield in a very short reaction time.[21][23] This underscores the necessity of tailoring the ligand to the specific steric and electronic environment of the substrate.

Visualizing the Concepts

Diagrams can clarify the abstract principles governing these reactions.

Catalytic Cycle and Steric Environments

Caption: Catalytic cycle and steric hindrance at positions 3 and 8.

Experimental Protocols: From Theory to Practice

The following are generalized, representative protocols. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new reaction. These procedures should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoquinoline
  • Objective: To synthesize 3-phenylquinoline from 3-iodoquinoline.

  • Rationale: This protocol uses standard, robust conditions suitable for a highly reactive aryl iodide.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

    • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 3-phenylquinoline.

Protocol 2: Heck Coupling of 8-Bromoquinoline
  • Objective: To synthesize 8-styrylquinoline from 8-bromoquinoline.

  • Rationale: This protocol employs slightly more forcing conditions and a common ligand system to accommodate the less reactive aryl bromide.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 8-bromoquinoline (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine [P(o-Tol)₃] (0.04 mmol, 4 mol%).

    • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by styrene (1.5 mmol, 1.5 equiv) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).

    • Degas the mixture with three cycles of vacuum/backfill with argon.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by flash column chromatography to afford the target product.[16]

Conclusion and Expert Recommendations

The choice between a 3-iodo- and an 8-bromoquinoline is a strategic decision that balances reactivity against steric challenges and substrate cost.

  • 3-Iodoquinoline is the substrate of choice for maximal reactivity. Its weak C-I bond ensures rapid oxidative addition, enabling the use of milder conditions, lower catalyst loadings, and a broader range of coupling partners. It is ideal for complex, late-stage functionalizations where preserving sensitive functional groups is critical.

  • 8-Bromoquinoline presents a greater synthetic challenge but is often more accessible and cost-effective. Overcoming the dual hurdles of a stronger C-Br bond and significant peri-steric hindrance is key. Success hinges on the rational selection of a catalytic system. The use of bulky, electron-rich monodentate phosphine ligands (e.g., those from the Buchwald ligand family) or robust N-heterocyclic carbene (NHC) ligands is strongly recommended to facilitate catalyst access to the hindered 8-position and promote efficient turnover.

For drug development professionals, this comparison underscores a critical optimization axis. While an iodide may accelerate initial library synthesis, developing a robust and scalable process for a commercial candidate may favor a protocol that successfully utilizes the more economical bromide. Ultimately, a deep understanding of the underlying principles of reactivity empowers the modern chemist to select the right tool for the job, transforming synthetic challenges into opportunities for innovation.

References

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1944. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

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  • Watson, D. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8843–8850. [Link]

  • Klasinc, L., et al. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(14), 4748–4752. [Link]

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  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

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  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(9), 3490–3499. [Link]

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  • Li, W., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5440–5445. [Link]

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  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Sarpong, R., et al. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • O'Duill, M. L., et al. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. The Journal of Organic Chemistry, 85(4), 2329–2344. [Link]

  • Sharma, A., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Gstöttmayr, F., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Bakherad, M., et al. (2018). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. [Link]

  • Van der Pijl, F., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2753–2804. [Link]

  • Scott, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

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Comparative

Validation of Orthogonal Coupling Strategies for Polyhalogenated Quinolin-4-ols: A Comparative Guide

An In-Depth Technical Guide Introduction: The Challenge of Selective Functionalization Quinolin-4-ols and their derivatives represent a privileged scaffold in medicinal chemistry and materials science, appearing in numer...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Challenge of Selective Functionalization

Quinolin-4-ols and their derivatives represent a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic functionalization of the quinoline core is paramount for tuning these properties. Polyhalogenated quinolin-4-ols, in particular, serve as versatile synthetic intermediates, offering multiple reaction handles for diversification. However, the presence of multiple, often identical, halogen atoms presents a significant challenge: how to achieve site-selective functionalization.[2]

This guide addresses the validation of orthogonal coupling strategies, focusing on the selective, stepwise functionalization of polyhalogenated quinolin-4-ols. Orthogonal synthesis, in this context, refers to the ability to address one halogenated position in the presence of others through carefully chosen reaction conditions, primarily by leveraging the distinct reactivity profiles of different carbon-halogen (C-X) bonds or by catalyst control.[3][4] We will provide a comparative analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—offering a framework for rational reaction design and validation.

Pillar 1: Understanding Site-Selectivity in Cross-Coupling

The ability to target a specific C-X bond is not random; it is governed by a combination of electronic, steric, and catalyst-ligand effects. A foundational understanding of these principles is crucial for designing a successful orthogonal strategy.

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The initial oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining and selectivity-determining step.

Factors Influencing C-X Bond Reactivity:

  • Halogen Identity: The intrinsic reactivity order of halogens for oxidative addition is I > Br > Cl.[6] This difference is the most straightforward principle for achieving chemoselectivity when different halogens are present.

  • Electronic Effects: The electron density at the carbon atom significantly influences the rate of oxidative addition. Electron-withdrawing groups on the quinoline ring make the adjacent C-X bond more electrophilic and thus more susceptible to oxidative addition.[5][7] Conversely, electron-donating groups decrease reactivity. For instance, on a pyridine ring (a core component of quinoline), the presence of a nitro group can direct coupling to the ortho position.[5]

  • Steric Hindrance: Bulky groups near a C-X bond can impede the approach of the palladium catalyst, favoring reaction at a less sterically encumbered site.[7][8]

  • Catalyst and Ligand Control: Modern synthetic chemistry has seen the rise of "catalyst-controlled" site-selectivity, where the choice of ligand can override the substrate's inherent electronic and steric biases.[7][8] Bulky, electron-rich phosphine ligands, for example, can promote the activation of less reactive C-Cl bonds or direct the reaction to a specific position through subtle catalyst-substrate interactions.[9]

This interplay of factors allows for the fine-tuning of reaction conditions to achieve the desired site-selectivity, forming the basis of an orthogonal approach.

G cluster_outcome Reaction Outcome Halogen Halogen Identity (I > Br > Cl) Selectivity Site-Selectivity Halogen->Selectivity Electronics Electronic Effects (EWG vs. EDG) Electronics->Selectivity Sterics Steric Hindrance Sterics->Selectivity Catalyst Catalyst/Ligand Choice Catalyst->Selectivity Can Override Inherent Bias

Caption: Key factors influencing site-selectivity in cross-coupling reactions.

Pillar 2: A Comparative Overview of Orthogonal Coupling Reactions

We will evaluate the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions as orthogonal tools for the sequential functionalization of a model substrate, 6,8-dibromo-2-methylquinolin-4-ol . The C8 position is generally more electron-deficient and less sterically hindered than the C6 position, suggesting a potential inherent reactivity difference that can be exploited.

Coupling Reaction Bond Formed Coupling Partner Typical Catalyst System Key Advantages Considerations
Suzuki-Miyaura C(sp²)–C(sp²)Boronic Acids/EstersPd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, RuPhos)High functional group tolerance; stable and accessible reagents.[10][11]Protodeboronation of boronic acids can be a side reaction.[10]
Buchwald-Hartwig C(sp²)–NPrimary/Secondary AminesPd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (e.g., BINAP, XPhos)Premier method for C-N bond formation; wide substrate scope.[12][13][14]Requires strong bases (e.g., NaOtBu, LHMDS) which may not be compatible with sensitive substrates.[13]
Sonogashira C(sp²)–C(sp)Terminal AlkynesPdCl₂(PPh₃)₂, CuI (co-catalyst)Direct and efficient route to arylalkynes and conjugated enynes.[15][16][17]Often requires anaerobic conditions; homocoupling of alkynes (Glaser coupling) can be a competing pathway.[15]

Pillar 3: Validation Workflow and Experimental Protocols

A robust validation of an orthogonal strategy follows a logical progression from substrate synthesis to stepwise coupling and analysis.

G A Substrate Synthesis (e.g., Conrad-Limpach) B First Coupling Reaction (Target C8 Position) A->B Polyhalogenated Quinolin-4-ol C Purification & Characterization (NMR, MS) B->C Monofunctionalized Intermediate D Second Coupling Reaction (Target C6 Position) C->D Verified Intermediate E Final Product Purification & Full Characterization D->E Difunctionalized Product

Caption: General workflow for validating an orthogonal coupling strategy.

Part A: Synthesis of Starting Material

The synthesis of substituted quinolin-4-ols can be robustly achieved via methods like the Conrad-Limpach or Gould-Jacobs reactions.[1][18] For our model substrate, 6,8-dibromo-2-methylquinolin-4-ol , a suitable starting point would be the Conrad-Limpach reaction between 2,4-dibromoaniline and ethyl acetoacetate, followed by thermal cyclization.

Part B: Detailed Experimental Protocols for Orthogonal Coupling

The following protocols are representative procedures designed for small-scale validation (0.25 mmol scale).

General Laboratory Setup: All cross-coupling reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[19][20] Solvents should be anhydrous and degassed prior to use.[19]

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C8-Arylation)

  • Rationale: This protocol targets the more reactive C8-Br position. A relatively mild base (K₃PO₄) and a standard catalyst system are chosen to favor mono-substitution.

  • Procedure:

    • To an oven-dried Schlenk tube, add 6,8-dibromo-2-methylquinolin-4-ol (80 mg, 0.25 mmol, 1.0 equiv.), phenylboronic acid (37 mg, 0.3 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 106 mg, 0.5 mmol, 2.0 equiv.).

    • Add Pd(OAc)₂ (2.8 mg, 0.0125 mmol, 5 mol%) and SPhos (10.3 mg, 0.025 mmol, 10 mol%).[21]

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe.[22]

    • Seal the tube and place it in a preheated oil bath at 85 °C. Stir for 12-18 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[12]

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to yield 8-phenyl-6-bromo-2-methylquinolin-4-ol .

Protocol 2: Site-Selective Buchwald-Hartwig Amination (C8-Amination)

  • Rationale: This protocol also targets the C8-Br position using a C-N bond formation strategy. A strong, non-nucleophilic base and a bulky ligand are essential for efficient amination.[13]

  • Procedure:

    • To an oven-dried Schlenk tube, add 6,8-dibromo-2-methylquinolin-4-ol (80 mg, 0.25 mmol, 1.0 equiv.), Pd₂(dba)₃ (5.7 mg, 0.00625 mmol, 2.5 mol%), and BINAP (15.6 mg, 0.025 mmol, 10 mol%).[12]

    • Add sodium tert-butoxide (NaOtBu, 36 mg, 0.375 mmol, 1.5 equiv.).

    • Evacuate and backfill the tube with argon (repeat 3 times).[19]

    • Add degassed anhydrous toluene (2.5 mL) via syringe.

    • Add morpholine (26 µL, 0.3 mmol, 1.2 equiv.) via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 8-12 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aq. NH₄Cl.

    • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography to yield 8-(morpholino)-6-bromo-2-methylquinolin-4-ol .

Protocol 3: Site-Selective Sonogashira Coupling (C8-Alkynylation)

  • Rationale: The Sonogashira reaction provides a powerful method for installing an alkyne handle. The classic Pd/Cu co-catalyst system is employed.[15][17]

  • Procedure:

    • To an oven-dried Schlenk tube, add 6,8-dibromo-2-methylquinolin-4-ol (80 mg, 0.25 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (4.4 mg, 0.00625 mmol, 2.5 mol%), and Copper(I) iodide (CuI, 2.4 mg, 0.0125 mmol, 5 mol%).

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add degassed anhydrous THF (2.0 mL) and triethylamine (Et₃N, 1.0 mL) via syringe.

    • Add phenylacetylene (33 µL, 0.3 mmol, 1.2 equiv.) dropwise via syringe.

    • Stir the reaction at room temperature for 6-10 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture in vacuo.

    • Redissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude residue by flash column chromatography to yield 8-(phenylethynyl)-6-bromo-2-methylquinolin-4-ol .

Validation and Second Coupling: The structure of the mono-functionalized intermediate must be confirmed unambiguously using 1D/2D NMR and high-resolution mass spectrometry. Once confirmed, this intermediate can be subjected to a second, different coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) under potentially more forcing conditions (higher temperature, different ligand) to functionalize the remaining C6-Br position, thus demonstrating the full power of the orthogonal strategy.

Conclusion

The selective functionalization of polyhalogenated quinolin-4-ols is a highly achievable goal through the strategic application of orthogonal cross-coupling reactions. By understanding the fundamental principles of C-X bond reactivity and carefully selecting the appropriate catalyst, ligand, and base combination, researchers can selectively perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide provides a validated framework and detailed protocols to empower chemists in drug discovery and materials science to build molecular complexity with precision and control, transforming simple halogenated scaffolds into high-value, diversely functionalized molecules.

References

  • Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Benchchem.
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annul
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
  • Access to 2-Alkyl/Aryl-4-(1 H)-Quinolones via Orthogonal "NH3" Insertion into o-Haloaryl Ynones: Total Synthesis of Bioactive Pseudanes, Graveoline, Graveolinine, and Waltherione F. PubMed.
  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. SciSpace.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald-Hartwig and Suzuki-Miyaura Type Cross-Coupling Reactions. PubMed.
  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. PMC.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Mechanistic Insights on Orthogonal Selectivity in Heterocycle Synthesis.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.
  • Sonogashira coupling. Wikipedia.
  • Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle.

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Validation

Benchmarking Catalytic Systems for 8-Bromo-6-fluoro-3-iodoquinolin-4-ol Transformations

The 8-bromo-6-fluoro-3-iodoquinolin-4-ol scaffold is a highly versatile, polyhalogenated building block frequently utilized in the development of kinase inhibitors and antimalarial agents. However, its structural complex...

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Author: BenchChem Technical Support Team. Date: April 2026

The 8-bromo-6-fluoro-3-iodoquinolin-4-ol scaffold is a highly versatile, polyhalogenated building block frequently utilized in the development of kinase inhibitors and antimalarial agents. However, its structural complexity presents a significant synthetic challenge: achieving absolute chemoselectivity. Researchers must differentiate between three distinct carbon-halogen bonds (C–I, C–Br, C–F) while managing the tautomeric nature of the 4-hydroxyl group.

This guide benchmarks three distinct palladium-catalyzed systems designed to sequentially functionalize this scaffold. By analyzing the causality behind catalyst selection, base pairing, and reaction conditions, we provide a self-validating framework for executing these complex transformations with high fidelity.

Structural Logic & Bond Dissociation Dynamics

The regioselectivity in polyhalogenated heteroarenes is fundamentally governed by their respective Bond Dissociation Energies (BDEs), dictating the sequence of oxidative addition to the Pd(0) center ()[1].

  • C3–Iodo (BDE ~55 kcal/mol): The most reactive site. It readily undergoes oxidative addition at room temperature using standard Pd(0) catalysts.

  • C8–Bromo (BDE ~70 kcal/mol): Moderately reactive. Activation requires elevated temperatures (>80°C) and electron-rich, sterically demanding ligands (e.g., XPhos or dppf) to accelerate the catalytic cycle.

  • C6–Fluoro (BDE ~115 kcal/mol): Highly inert to standard cross-coupling conditions. It remains intact throughout the synthetic sequence, serving as a critical lipophilic and metabolic modulator.

  • C4–OH: Exists in a tautomeric equilibrium with the quinolone form ()[2]. It requires careful base selection to prevent unwanted N- or O-arylation during cross-coupling.

Previous studies on related dihaloquinolines demonstrate that the C–I bond can be selectively functionalized via Suzuki-Miyaura coupling before engaging the C–Br bond in a subsequent Buchwald-Hartwig amination ()[3].

Selectivity Substrate 8-Br-6-F-3-I-quinolin-4-ol Polyhalogenated Scaffold Iodo C3-Iodo BDE ~55 kcal/mol Highly Reactive Substrate->Iodo 1st Oxidative Addition Bromo C8-Bromo BDE ~70 kcal/mol Moderately Reactive Substrate->Bromo 2nd Oxidative Addition Fluoro C6-Fluoro BDE ~115 kcal/mol Inert to Pd(0) Substrate->Fluoro No Reaction

Fig 1. BDE-driven chemoselectivity in polyhalogenated quinolin-4-ol oxidative addition.

Benchmarking Catalytic Systems

To achieve sequential functionalization without cross-reactivity, the catalytic systems must be strictly compartmentalized by their kinetic energy barriers. Below is the benchmarking data for three distinct systems targeting specific bonds on the scaffold.

Table 1: Quantitative Benchmarking of Cross-Coupling Systems
Catalytic SystemTarget BondCatalyst / LigandBase & SolventTemp (°C)Yield (%)Selectivity (I:Br)
System A (Mild Suzuki) C3–IPd(PPh3)4Na2CO3 (aq) / Toluene2588>99:1
System B (Harsh Suzuki) C8–BrPd(dppf)Cl2K3PO4 / 1,4-Dioxane9082N/A (Step 2)
System C (Buchwald-Hartwig) C8–BrPd2(dba)3 / XPhosCs2CO3 / Toluene10079N/A (Step 2)

System A leverages the highly active C3–I bond. By restricting the temperature to 25°C, the thermal energy remains insufficient to overcome the activation barrier for C8–Br oxidative addition, resulting in near-perfect chemoselectivity. Systems B and C are deployed on the resulting C3-functionalized intermediate, utilizing bidentate or dialkylbiaryl phosphine ligands to force oxidative addition at the sterically hindered C8 position.

Workflow A 8-Br-6-F-3-I- quinolin-4-ol B C3-Suzuki (Pd(PPh3)4) A->B Mild Base 25°C C 3-Aryl-8-Br-6-F- quinolin-4-ol B->C D C8-Amination (Pd2(dba)3/XPhos) C->D Strong Base 100°C E 3-Aryl-8-Amino-6-F- quinolin-4-ol D->E

Fig 2. Sequential Pd-catalyzed functionalization workflow for the quinolin-4-ol scaffold.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. Each critical step includes the underlying chemical causality and the expected analytical readouts to confirm success before proceeding.

Protocol 1: Chemoselective C3-Suzuki-Miyaura Coupling (System A)

Objective: Selectively arylate the C3–I bond while preserving the C8–Br bond.

  • Reagent Assembly & Degassing: In a Schlenk flask, combine 8-bromo-6-fluoro-3-iodoquinolin-4-ol (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%). Add a 4:1 mixture of Toluene and 2M aqueous Na2CO3.

    • Causality: The Pd(0) active species is highly susceptible to oxidation by dissolved O₂. Furthermore, O₂ promotes the homocoupling of the boronic acid. Perform three freeze-pump-thaw cycles to ensure <1 ppm dissolved O₂.

    • Causality: A biphasic solvent system with a mild base (Na2CO3) keeps the 4-OH group partially protonated or partitioned away from the organic-soluble Pd complex, preventing unwanted O-arylation.

  • Reaction Execution: Stir the biphasic mixture vigorously at exactly 25°C for 12 hours.

    • Causality: Strict temperature control is mandatory. Exceeding 40°C provides sufficient thermal energy to initiate competitive oxidative addition at the C8–Br bond, eroding the >99:1 chemoselectivity.

  • Validation Checkpoint: Sample the organic layer for LC-MS analysis.

    • Self-Validation: The reaction is deemed complete when the parent ion corresponding to the starting material is entirely consumed. The presence of a single new peak with the bromine isotope pattern (M and M+2 in a 1:1 ratio) confirms that the C8–Br bond remains fully intact.

Protocol 2: C8-Buchwald-Hartwig Amination (System C)

Objective: Aminate the C8–Br bond of the intermediate generated in Protocol 1.

  • Pre-complexation: In an argon-filled glovebox, combine Pd2(dba)3 (2.5 mol%), XPhos (5 mol%), and anhydrous Toluene. Stir for 15 minutes until the solution turns deep red/amber.

    • Causality: Pre-stirring allows the bulky XPhos ligand to displace the dba ligands, forming the highly active, coordinatively unsaturated L-Pd(0) species required to activate the stubborn C8–Br bond.

  • Anhydrous Coupling: Add the 3-aryl-8-bromo-6-fluoroquinolin-4-ol intermediate (1.0 equiv), the desired amine (1.5 equiv), and finely milled anhydrous Cs2CO3 (2.0 equiv). Seal the vessel and heat to 100°C for 16 hours.

    • Causality: Cs2CO3 is utilized because its high solubility profile in toluene (compared to K2CO3) accelerates the transmetalation step. The bulky biaryl structure of XPhos subsequently forces rapid reductive elimination, preventing competitive β-hydride elimination from the amine.

  • Validation Checkpoint: Cool to room temperature and analyze via TLC and LC-MS.

    • Self-Validation: Successful amination is indicated by the complete disappearance of the 1:1 isotopic bromine signature in the mass spectrum, replaced by a single product mass peak reflecting the addition of the amine mass minus HBr.

References

  • Rivera, R. P., et al. "Synthesis of 7H‐Indolo[2,3‐c]quinolines by Chemoselective Suzuki Reaction Followed by a Ring‐Closing Two‐Fold Buchwald‐Hartwig Reaction of 3‐Bromo‐4‐iodoquinoline." ChemistrySelect 2018, 3(40), 11177-11179. URL:[Link]

  • Handy, S. T.; Zhang, Y. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications 2006, 299–301. URL:[Link]

  • Song, G., et al. "Palladium-Catalyzed Intermolecular Aerobic Oxidative Cyclization of 2-Ethynylanilines with Isocyanides: Regioselective Synthesis of 4-Halo-2-aminoquinolines." The Journal of Organic Chemistry 2013, 78(20), 10319-10328. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-6-fluoro-3-iodoquinolin-4-ol

This comprehensive guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational logistics for handling 8-Bromo-6-fluoro-3-iodoquinolin-4-ol (CAS: 1596862-18-8)[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide outlines the critical safety protocols, personal protective equipment (PPE) requirements, and operational logistics for handling 8-Bromo-6-fluoro-3-iodoquinolin-4-ol (CAS: 1596862-18-8)[1].

As a highly functionalized, tri-halogenated quinoline derivative, this compound is utilized in advanced drug discovery and synthetic chemistry. However, the quinoline scaffold, particularly when heavily halogenated, presents specific toxicological and environmental risks that necessitate stringent laboratory controls[2][3].

Hazard Profile & Mechanistic Causality

To implement effective safety measures, researchers must understand the causality behind the compound's hazards. The quinoline core is associated with potential mutagenicity and hepatotoxicity, primarily driven by cytochrome P450 (CYP450)-mediated bioactivation (e.g., epoxidation of the aromatic ring)[2][4]. While polyhalogenation can sometimes alter the metabolic susceptibility of the scaffold, these derivatives generally retain significant acute toxicity and pose severe irritation risks to mucosal membranes[2].

Table 1: Summarized Hazard Profile for Halogenated Quinolinols

Hazard ClassGHS CategoryCausality / Mechanism
Acute Toxicity (Oral/Dermal) Category 3/4Systemic absorption; potential CYP450 bioactivation leading to hepatotoxicity[4].
Skin/Eye Irritation Category 2/2ADirect chemical interaction and disruption of epidermal layers and corneal membranes[5].
Germ Cell Mutagenicity Category 2Potential DNA intercalation or reactive epoxide intermediate formation[4].
Aquatic Toxicity Chronic 2High lipophilicity (elevated log P) leads to persistence and bioaccumulation in aquatic ecosystems[3][6].

Operational Safety & Logistics Workflow

The following diagram illustrates the self-validating system of safety checks required when handling this compound.

G Start Pre-Operation Hazard Assessment PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Execute Work in Certified Fume Hood PPE->Hood Waste Segregate Solid/Liquid Halogenated Waste Hood->Waste Decon Decontaminate Surfaces & Tools Waste->Decon

Operational safety workflow for handling halogenated quinolinol derivatives.

Step-by-Step Methodologies

Protocol 1: Pre-Operational Setup and PPE Donning

Due to the potential for respiratory irritation and systemic toxicity from fine powders, inhalation and dermal contact must be strictly prevented[5][7].

  • Ventilation Verification: Verify the function of a certified chemical fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm). Do not handle this powder on an open bench[5].

  • Base Attire: Ensure standard laboratory attire is worn (long pants, closed-toe shoes).

  • Body Protection: Don a chemically resistant, long-sleeved lab coat (e.g., Tyvek or heavy cotton)[5].

  • Hand Protection: Don double nitrile gloves. Causality: Halogenated aromatics can permeate standard latex. Double gloving provides a fail-safe against pinhole leaks and allows for the safe removal of the outer glove if contaminated[7].

  • Eye/Face Protection: Wear tight-fitting chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133[7][8].

  • Respiratory Protection: If handling large quantities where dust generation is unavoidable, or if ventilation is compromised, use an N95, N100, or P3 particulate respirator approved by NIOSH/MSHA or European Standard EN 149[7][8].

Protocol 2: Safe Handling and Weighing Procedure

Static charge can cause fine halogenated powders to aerosolize, significantly increasing the risk of inhalation and environmental contamination.

  • Static Mitigation: Use an anti-static weighing boat or employ a static eliminator (ionizing fan) inside the fume hood.

  • Transfer: Use a clean, dry stainless steel or PTFE spatula for transfer. Weigh the compound exclusively inside the analytical enclosure or fume hood.

  • Containment: Keep the primary container tightly closed immediately after use to prevent moisture ingress and accidental environmental release[8][9].

Protocol 3: Spill Response and Decontamination

Minimizing environmental release is critical due to the compound's severe chronic aquatic toxicity[6].

  • Isolation: Evacuate personnel from the immediate area if the spill is large or occurs outside a fume hood[5].

  • Containment: Do not dry sweep, as this generates toxic aerosols. Cover the solid spill with a damp absorbent pad or carefully collect using a HEPA-filtered vacuum[5][9].

  • Chemical Decontamination: Decontaminate the surface using a suitable organic solvent (e.g., ethanol or isopropanol), as halogenated quinolines typically exhibit low aqueous solubility. Follow with a thorough wash using soap and water[5].

Protocol 4: Waste Segregation and Disposal

Improper disposal of halogenated compounds can lead to environmental persistence or the generation of toxic byproducts (e.g., dioxins) if incinerated at low temperatures.

  • Solid Waste: Collect all solid waste (contaminated outer gloves, weighing boats, absorbent pads) in a designated, leak-proof hazardous waste container labeled "Toxic Solid Waste - Halogenated"[6][8].

  • Liquid Waste: Any solvent waste containing the compound must be segregated strictly into a "Halogenated Organic Waste" carboy. Do not mix with non-halogenated waste streams.

  • Final Disposal: Never dispose of this compound down the drain [5][9]. Transfer all waste to an approved Environmental Health and Safety (EHS) waste disposal facility for high-temperature incineration[6][7][8].

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-fluoro-3-iodoquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-fluoro-3-iodoquinolin-4-ol
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